AF 430 hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H26F3N3O6S |
|---|---|
Molecular Weight |
517.5 g/mol |
IUPAC Name |
[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C22H26F3N3O6S/c1-21(2)11-13(12-35(31,32)33)14-8-15-16(22(23,24)25)9-20(30)34-18(15)10-17(14)28(21)7-5-3-4-6-19(29)27-26/h8-11H,3-7,12,26H2,1-2H3,(H,27,29)(H,31,32,33) |
InChI Key |
WXIILWOMKZCVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
AF 430 Hydrazide: A Technical Guide for Bioconjugation and Glycoprotein Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 hydrazide is a specialized fluorescent probe designed for the covalent labeling of biomolecules containing carbonyl groups (aldehydes and ketones). As a derivative of the yellow fluorescent dye AF 430, it offers excellent photostability and its fluorescence is insensitive to pH variations over a wide range.[1][2] This makes it a valuable tool for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[2] The hydrazide functional group enables its specific reaction with aldehydes and ketones to form stable hydrazone linkages, a reaction particularly useful for the labeling of glycoproteins following periodate (B1199274) oxidation of their carbohydrate moieties.[1][3]
Core Properties and Specifications
This compound is characterized by its distinct spectral properties and chemical reactivity. It is a coumarin-based dye, which contributes to its high photostability and large Stokes shift.[2] The presence of a sulfo group enhances its hydrophilicity, making it suitable for use in aqueous environments with sensitive biomolecules like proteins.[2]
Quantitative Data Summary
| Property | Value | Reference |
| Excitation Maximum (λex) | 425 - 430 nm | [1][4][5] |
| Emission Maximum (λem) | 542 nm | [1][4][5] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][6] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][6] |
| Stokes Shift | 112 nm | [2] |
| Molecular Weight | 517.52 g/mol | [1][4] |
| Molecular Formula | C₂₂H₂₆F₃N₃O₆S | [1][4] |
| pH Range | Stable fluorescence from pH 4 to 10 | [1][2] |
| Solubility | Good in water, DMF, and DMSO | [1] |
Reaction Mechanism: Hydrazone Formation
The primary application of this compound in bioconjugation relies on the reaction between the hydrazide group (-NHNH₂) and a carbonyl group (aldehyde or ketone) to form a stable hydrazone bond (-C=N-NH-). This reaction is particularly effective for labeling glycoproteins, as the vicinal diols in their sugar residues can be gently oxidized with sodium periodate to generate reactive aldehyde groups.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling of Glycoproteins
This protocol describes the general procedure for labeling glycoproteins with this compound through periodate oxidation.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium periodate (NaIO₄)
-
0.1 M Sodium acetate (B1210297) buffer, pH 5.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
-
Preparation of Glycoprotein: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.[3]
-
Periodate Oxidation:
-
Prepare a 20 mM solution of sodium periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh.[3]
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[3]
-
Mix and incubate for 5 minutes at room temperature in the dark.[3]
-
-
Removal of Excess Periodate: Immediately after incubation, remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3]
-
Preparation of this compound Solution: Prepare a 50 mM stock solution of this compound in DMSO.[3]
-
Conjugation Reaction:
-
Purification of the Labeled Glycoprotein: Remove the unreacted this compound by gel filtration or dialysis.[3]
-
Storage: Store the purified, labeled glycoprotein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
Protocol 2: Cell Surface Glycoprotein Profiling
This workflow outlines the key steps for identifying cell surface glycoproteins using hydrazide chemistry, often followed by mass spectrometry.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), pH 6.5
-
Sodium periodate (NaIO₄)
-
Quenching solution (e.g., sodium sulfite)
-
Lysis buffer
-
Hydrazide-functionalized beads or this compound
-
Protease (e.g., trypsin)
-
PNGase F
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for various research applications:
-
Glycoprotein Identification and Characterization: It enables the selective labeling and subsequent identification of glycoproteins from complex biological samples.[7][8]
-
Cell Surface Profiling: Researchers can use this compound to study the landscape of cell surface glycoproteins, which is crucial for understanding cell-cell interactions, signaling, and as potential biomarkers for diseases.[7]
-
Fluorescence Microscopy and Flow Cytometry: The bright and stable fluorescence of AF 430 allows for the visualization and quantification of labeled glycoproteins in cells and tissues.[2]
-
Drug Delivery Systems: The hydrazone linkage is reversible under mildly acidic conditions, which can be exploited for the controlled release of drugs from hydrazide-modified carriers.
Storage and Handling
For optimal performance and stability, this compound should be stored at -20°C in the dark and protected from moisture.[1] It is recommended to desiccate the product.[1] Under these conditions, it is stable for up to 24 months.[1] For transportation, it can be kept at room temperature for up to three weeks.[1]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Bioproducts Magazine [bioprodmag.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
AF 430 Hydrazide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical and spectral properties of AF 430 hydrazide, a fluorescent probe crucial for the investigation of glycoproteins and carbonyl-containing molecules. Tailored for researchers, scientists, and drug development professionals, this document details experimental protocols for its application in labeling and visualization, and contextualizes its use in studying cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a yellow fluorescent dye belonging to the class of aldehyde- and ketone-reactive probes. Its utility in biological research stems from its ability to form stable hydrazone bonds with carbonyl groups, which can be natively present on target molecules or introduced through oxidative cleavage of vicinal diols in glycoproteins.
The key properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆F₃N₃O₆S | [1] |
| Molecular Weight | 517.52 g/mol | [1] |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2] |
| Solubility | Good in DMF, DMSO, and water | [1] |
| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. | [1] |
AF 430 is notable for its absorption in the 400-450 nm range, making it compatible with common laser lines. Its fluorescence is characterized by high photostability and insensitivity to pH over a broad range, ensuring reliable performance in various experimental conditions.[1]
Experimental Protocols
The primary application of this compound is the covalent labeling of biomolecules. Below are detailed protocols for the labeling of glycoproteins and proteins with accessible carboxyl groups.
Protocol 1: Labeling of Glycoproteins via Periodate (B1199274) Oxidation
This protocol is designed for the labeling of carbohydrate moieties on glycoproteins, such as antibodies, where glycosylation sites are often located away from the antigen-binding regions.[3]
Materials:
-
Glycoprotein (B1211001) solution (e.g., 5 mg/mL)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in sodium acetate buffer, freshly prepared)
-
This compound solution (50 mM in DMSO)
-
Gel filtration column or dialysis equipment for purification
Procedure:
-
Oxidation of Glycans:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 5 mg/mL.
-
Add an equal volume of freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution.
-
Incubate the mixture for 15-20 minutes in the dark at room temperature to oxidize the vicinal diols of the sugar residues into aldehydes.
-
-
Purification from Periodate:
-
Remove excess sodium periodate by desalting the solution using a gel filtration column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer (pH 5.5). Alternatively, dialysis against the same buffer can be performed.
-
-
Hydrazone Formation:
-
To the purified, oxidized glycoprotein solution, add the 50 mM this compound solution. A typical starting point is a 50- to 100-fold molar excess of the hydrazide to the glycoprotein.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature to allow for the formation of a stable hydrazone bond.
-
-
Final Purification:
-
Separate the this compound-labeled glycoprotein from unreacted dye by gel filtration or dialysis.
-
Protocol 2: Labeling of Carboxyl Groups via Carbodiimide Coupling
This method allows for the labeling of proteins at aspartic and glutamic acid residues.[1]
Materials:
-
Protein solution (5-10 mg/mL in 150 mM NaCl, pH 5.0-6.0)
-
This compound solution (in DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (freshly prepared)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for improved efficiency)
-
Gel filtration column or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in 150 mM NaCl at a concentration of 5-10 mg/mL. Ensure the pH is between 5.0 and 6.0.
-
-
Activation and Conjugation:
-
Add this compound, EDC, and optionally NHS/Sulfo-NHS to the protein solution. The optimal molar ratios of these reagents to the protein should be determined empirically, but a starting point is a 20- to 50-fold molar excess of each.
-
Incubate the reaction mixture for 3 hours to overnight at room temperature.
-
-
Purification:
-
Remove unreacted dye and coupling reagents by gel filtration or dialysis.
-
Visualization of Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the biological context of this compound applications, the following diagrams have been generated using the DOT language.
The glycosylation of cell surface receptors plays a critical role in modulating their activity and downstream signaling. For instance, the N-linked glycosylation of the Epidermal Growth Factor Receptor (EGFR) is known to influence its ligand binding, dimerization, and subsequent activation of signaling cascades that regulate cell proliferation and survival.[4][5] this compound can be employed to visualize these glycosylated receptors and investigate their trafficking and localization in response to stimuli.
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of aldehydes and ketones on biomolecules. Its favorable spectral properties and the straightforward labeling protocols make it an invaluable tool for researchers in cell biology, biochemistry, and drug discovery. The ability to visualize and track glycosylated proteins, such as cell surface receptors, provides a powerful approach to elucidating their roles in complex biological processes and disease states.
References
- 1. Engineering of cell-surface receptors for analysis of receptor internalization and detection of receptor-specific glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of N-linked Glycosylation Suggests Glycan Biosynthesis is a Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
AF 430 Hydrazide: A Technical Guide to its Spectroscopic Properties and Applications in Bioconjugation and Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 430 hydrazide, a versatile fluorescent probe. This document details its core spectral and physical properties, provides detailed experimental protocols for its use in glycoprotein (B1211001) labeling and neuronal tracing, and illustrates key experimental workflows.
Core Properties of this compound
This compound is a bright, yellow-green fluorescent dye characterized by a large Stokes shift, making it a valuable tool for multicolor imaging applications. Its fluorescence is notable for its photostability and insensitivity to pH over a wide range.[1] The hydrazide functional group allows for the covalent labeling of biomolecules containing aldehyde or ketone groups.
Spectral and Physical Characteristics
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Excitation Maximum (λex) | 430 nm[1] |
| Emission Maximum (λem) | 542 nm[1] |
| Molar Absorptivity (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.23 |
| Recommended Filter Set | Zeiss Filter Set 69 or equivalent[2] |
Experimental Protocols
I. Labeling of Glycoproteins
This protocol details the steps for the covalent labeling of glycoproteins with this compound. The method involves the oxidation of cis-diol groups in the sugar moieties of glycoproteins to generate reactive aldehyde groups, which then react with the hydrazide group of the dye.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5
-
Dimethylsulfoxide (DMSO)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol (for quenching)
-
Gel filtration column or dialysis tubing for purification
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Oxidation:
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution. The final concentration of periodate (B1199274) should be optimized for the specific glycoprotein, but a 10-20 fold molar excess is a good starting point.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
-
Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification (Removal of excess periodate): Remove the excess sodium periodate and byproducts by gel filtration or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).
-
Conjugation:
-
Prepare a stock solution of this compound in DMSO. The required concentration will depend on the desired dye-to-protein labeling ratio.
-
Add the this compound solution to the oxidized glycoprotein solution. A 5 to 20-fold molar excess of the dye over the protein is recommended as a starting point.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification (Removal of unreacted dye): Separate the labeled glycoprotein from unreacted this compound using a gel filtration column or dialysis.
II. Neuronal Tracing
This compound can be utilized as both an anterograde and retrograde neuronal tracer to map neural circuits.[3] The dye is typically introduced into the nervous system via microinjection or iontophoresis.[3]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other appropriate physiological buffer
-
Microinjection or iontophoresis apparatus
-
Anesthetized animal preparation
-
Vibratome or cryostat for tissue sectioning
-
Fluorescence microscope
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the desired physiological buffer to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.
-
Microinjection or Iontophoresis:
-
Under anesthesia, expose the target brain region or nerve.
-
Using a glass micropipette, inject a small volume of the this compound solution into the target area.
-
For iontophoresis, apply a small positive current to eject the dye from the micropipette.
-
-
Survival Time: Allow sufficient time for the dye to be transported along the neuronal processes. The required time will vary depending on the neuronal system and the distance of transport (typically 24-72 hours).
-
Tissue Processing:
-
Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in PBS).
-
Dissect the brain or spinal cord and postfix the tissue in the same fixative.
-
Section the tissue using a vibratome or cryostat.
-
-
Fluorescence Microscopy:
-
Mount the tissue sections on glass slides.
-
Image the sections using a fluorescence microscope equipped with a filter set appropriate for AF 430 (e.g., Zeiss Filter Set 69).[2]
-
Acquire images to visualize the labeled neurons and their projections.
-
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
References
An In-depth Technical Guide to the Mechanism of Action of AF 430 Hydrazide for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 hydrazide is a yellow fluorescent dye primarily utilized as a tool for the covalent labeling of biomolecules in research settings.[1][2][3] Its "mechanism of action" does not pertain to a pharmacological effect on cellular pathways, but rather to the chemical reactions it employs to attach to its target molecules. This guide provides a detailed overview of the chemical principles underlying this compound's function, experimental considerations, and its application in biological research.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound is a nucleophilic reaction between the hydrazide moiety (-CONHNH2) and a carbonyl group (an aldehyde or a ketone) on a target biomolecule.[2][3] This reaction results in the formation of a stable hydrazone bond, covalently linking the fluorescent AF 430 dye to the molecule of interest. This process is particularly effective for labeling glycoproteins, antibodies, and other proteins where carbonyl groups can be metabolically or chemically introduced. The reaction typically proceeds under aqueous conditions, which is advantageous when working with sensitive biological samples like proteins and antibodies.[2][3]
Quantitative Data
The key quantitative data for this compound relates to its spectral properties, which are crucial for its application in fluorescence-based detection methods.
| Property | Value | Reference |
| Excitation Wavelength | 425-430 nm | [1][2][3][4] |
| Emission Wavelength | 542 nm | [1][2][3][4] |
Experimental Protocols
Detailed experimental protocols for using this compound will vary depending on the specific application and the target biomolecule. However, the following outlines the general principles and key steps involved in labeling proteins with this compound.
Introduction of Carbonyl Groups into the Target Biomolecule
For biomolecules that do not naturally contain accessible aldehyde or ketone groups, a preliminary step is required to introduce these reactive sites. Common methods include:
-
Oxidation of Glycans: For glycoproteins and antibodies, the cis-diol groups within the sugar moieties can be oxidized to form aldehydes using a mild oxidizing agent such as sodium periodate (B1199274) (NaIO₄).
-
Enzymatic Modification: Specific enzymes can be used to convert certain amino acid residues into functionalities bearing a carbonyl group. For instance, cysteine residues can be enzymatically converted to formyl glycerol.[2][3]
-
Modification of Carboxylic Acids: The carboxylic acid groups of aspartic and glutamic acid residues in proteins can be activated with agents like carbodiimide (B86325) (EDAC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to facilitate reaction with the hydrazide.[2][3]
Labeling Reaction with this compound
Once the target biomolecule contains accessible carbonyl groups, it can be incubated with this compound to form the hydrazone bond.
-
Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a slightly acidic to neutral pH (pH 5.5-7.5). The optimal pH can vary depending on the specific biomolecule and should be empirically determined.
-
Reagent Concentrations: The molar ratio of this compound to the target biomolecule is a critical parameter that needs to be optimized to achieve the desired degree of labeling without causing precipitation or loss of function of the biomolecule.
-
Incubation: The reaction mixture is incubated for a specific period, which can range from one hour to overnight, at room temperature or 4°C.
Purification of the Labeled Biomolecule
After the labeling reaction, it is essential to remove any unreacted this compound from the labeled biomolecule. This is typically achieved through:
-
Size Exclusion Chromatography: A desalting column or size exclusion chromatography can effectively separate the labeled protein from the small molecule dye.
-
Dialysis: Dialysis against an appropriate buffer can also be used to remove the excess dye.
Visualizations
Signaling Pathways and Experimental Workflows
As this compound is a labeling reagent and does not directly modulate signaling pathways, the following diagrams illustrate the chemical mechanism of action and a typical experimental workflow for its use.
Caption: Chemical reaction scheme for labeling a biomolecule with this compound.
References
AF 430 hydrazide fluorescent dye characteristics
An In-Depth Technical Guide to AF 430 Hydrazide Fluorescent Dye
Introduction
This compound is a specialized fluorescent probe derived from the coumarin (B35378) dye family, designed for the covalent labeling of biomolecules.[1] It is characterized by its unique spectral properties, absorbing light in the violet range and emitting in the green-yellow portion of the spectrum.[1][2] This large Stokes shift (112 nm) is particularly valuable for multicolor imaging applications by reducing spectral crosstalk.[1] The dye exhibits high photostability and its fluorescence is notably insensitive over a wide pH range (pH 4 to 10), making it a robust tool for various bio-conjugation and fluorescence analysis techniques.[1][2][3] The hydrazide functional group provides a specific means of reacting with aldehyde and ketone groups, which can be naturally present or chemically introduced into target molecules like proteins, glycoproteins, and nucleic acids.[2]
Core Characteristics and Physicochemical Properties
The performance of a fluorescent dye is defined by its quantitative spectral and physical properties. This compound's characteristics make it suitable for excitation by the 405 nm violet laser line commonly found in fluorescence microscopy and flow cytometry instrumentation.[1]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 430 nm | [1][2][3] |
| Emission Maximum (λem) | 542 nm | [2][4][5] |
| Molar Extinction Coeff. (ε) | 15,955 L·mol⁻¹·cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2] |
| Stokes Shift | 112 nm | [1] |
| Molecular Weight | 517.52 g/mol | [2][6] |
| Molecular Formula | C₂₂H₂₆N₃F₃O₆S | [2][6] |
| pH Sensitivity | Fluorescence is stable between pH 4 and 10. | [1][2][7] |
| Solubility | Good solubility in DMF, DMSO, and water. | [2] |
| Purity | >95% | [2][6] |
Chemical Reactivity and Conjugation Principles
The primary utility of this compound stems from the reactivity of its hydrazide moiety (—NH-NH₂). This group efficiently and specifically reacts with carbonyls—aldehydes and ketones—under slightly acidic conditions (pH 4-6) to form a stable hydrazone linkage.[2][8] This reaction is the foundation for most labeling protocols involving this dye.
Beyond direct reaction with existing carbonyls, the hydrazide group can be coupled to other functional groups after their conversion or activation. Carboxylic acids, such as those on aspartic and glutamic acid residues in proteins, can be conjugated with this compound in the presence of an activating agent like a carbodiimide (B86325) (e.g., EDAC).[2][3]
Experimental Protocols
The following sections provide detailed methodologies for common labeling procedures using this compound.
Protocol 1: Labeling of Glycoproteins and Carbohydrates
This method relies on the oxidation of cis-diol groups within sugar moieties to create reactive aldehyde groups, which then couple with the hydrazide dye.[2][9] This is particularly useful for labeling antibodies and other glycosylated proteins.
Methodology:
-
Protein Preparation: Dissolve the glycoprotein (B1211001) to be labeled in a 0.1 M sodium acetate (B1210297) buffer (pH 5.5) to a final concentration of approximately 2-5 mg/mL.[8][9]
-
Oxidation:
-
Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same acetate buffer.[8][9] Keep this solution protected from light.
-
Add the NaIO₄ solution to the glycoprotein solution to achieve a final periodate (B1199274) concentration of 10 mM.[9]
-
Incubate the reaction for 20-30 minutes at room temperature in the dark.[9]
-
-
Purification: Remove excess periodate by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with 0.1 M sodium acetate buffer, pH 5.5.[9] Pool the fractions containing the oxidized protein.
-
Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.
-
Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized glycoprotein.
-
Incubate for 2-4 hours at room temperature, protected from light.[8]
-
-
Final Purification: Remove unreacted dye by extensive dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Labeling of Proteins via Carboxyl Groups
This protocol enables the labeling of proteins at aspartic and glutamic acid residues. It requires the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC), to activate the carboxyl groups for reaction with the hydrazide.[2][9]
Methodology:
-
Protein Preparation: Dissolve the protein in a suitable buffer that does not contain free amines or carboxyls, such as MES buffer (100 mM MES, 150 mM NaCl, pH 5.0-6.0), to a concentration of 2-10 mg/mL.[9]
-
Reagent Preparation:
-
Activation and Conjugation:
-
Add a 20- to 50-fold molar excess of this compound to the protein solution.
-
Add a 100-fold molar excess of the freshly prepared EDAC solution. If using sulfo-NHS, add it concurrently.
-
Mix gently and incubate for 2-3 hours at room temperature, protected from light.[9]
-
-
Purification: Separate the labeled protein from unreacted dye and coupling reagents using a desalting column or dialysis against a suitable storage buffer.
Applications
The distinct spectral characteristics of AF 430 make it a versatile tool. Its large Stokes shift is highly advantageous in multicolor fluorescence experiments, including wide-field and confocal microscopy, as well as flow cytometry, because it minimizes bleed-through from other fluorophores.[1] Its high photostability also makes it suitable for advanced imaging techniques like STED microscopy.[1] Furthermore, its specific spectral properties have led to its use in Förster Resonance Energy Transfer (FRET) studies.[1]
Storage and Handling
For long-term stability, this compound should be stored at -20°C in the dark and desiccated.[2][3][6] When handled, prolonged exposure to light should be avoided to prevent photobleaching.[2][3] The dye can be transported at room temperature for short periods (up to 3 weeks).[2][3]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Bioproducts Magazine [bioprodmag.com]
- 6. This compound,Alexa Fluor430 hydrazide-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Reactivity and Application of AF 430 Hydrazide
For researchers, scientists, and professionals in drug development, the precise and efficient labeling of biomolecules is a cornerstone of innovation. AF 430 hydrazide has emerged as a valuable tool for this purpose, offering a bright and photostable fluorescent tag that can be covalently conjugated to a variety of targets.[1][2] This guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols, and the necessary data for its successful implementation in a laboratory setting.
AF 430 is a fluorescent dye characterized by an excitation maximum around 430 nm and an emission peak at 542 nm, making it one of the select dyes that absorb in the 400-450 nm range.[1][2] Its fluorescence is notably stable against photobleaching and is insensitive to pH across a wide physiological range.[1][2] The hydrazide derivative of this dye is specifically designed for targeting and reacting with carbonyl groups—aldehydes and ketones.[3]
Core Reactivity: The Hydrazone Bond
The primary utility of this compound lies in the nucleophilic reaction between its hydrazide moiety (-NHNH₂) and a carbonyl group (an aldehyde or ketone). This reaction, which can be performed in aqueous conditions, results in the formation of a stable hydrazone linkage.[1][2] This covalent bond formation is a cornerstone of bioconjugation strategies using this reagent.[4]
The reaction proceeds efficiently under mild acidic to neutral conditions, with a pH of 5.5 being commonly used for labeling glycoproteins.[5][6][7] Compared to the Schiff's bases formed from the reaction of primary amines with carbonyls, hydrazones are significantly more stable, particularly at neutral and acidic pH, allowing for robust conjugation without the need for a subsequent reduction step.[8]
Caption: Reaction mechanism of this compound with an aldehyde.
Quantitative Data Summary
The successful application of this compound relies on understanding its specific properties and the optimal conditions for its use. The following tables summarize key quantitative data.
Table 1: Physicochemical and Spectral Properties of AF 430
| Property | Value | Reference |
| Excitation Maximum (λabs) | 430 nm | [1][2] |
| Emission Maximum (λem) | 542 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 15,955 L·mol⁻¹·cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2] |
| Solubility | Good in DMF, DMSO, Water | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1][2] |
| Long-term Stability | 24 months at -20°C | [1][2] |
Table 2: Typical Reaction Parameters for this compound Conjugation
| Parameter | Recommended Condition | Application | Reference |
| pH | 5.5 | Glycoprotein (B1211001) Labeling | [5][6][7] |
| Buffer | 100 mM Sodium Acetate (B1210297) | Glycoprotein Labeling | [5][6][7] |
| Temperature | Room Temperature | General Conjugation | [5][6] |
| Incubation Time | 2 hours to overnight | General Conjugation | [6] |
| Solvent for Stock | DMSO or DMF | General Use | [1][5] |
Experimental Protocols
The generation of a reactive aldehyde or ketone on the target biomolecule is the critical first step for labeling with this compound. Two primary strategies are outlined below.
Strategy 1: Labeling Glycoproteins via Periodate (B1199274) Oxidation
This is the most common method, targeting cis-diol groups within the sugar moieties of glycoproteins (e.g., antibodies) or polysaccharides.[3][5] Mild oxidation with sodium meta-periodate (NaIO₄) cleaves the diol to generate two reactive aldehyde groups.[5][6] This method is particularly effective for antibodies, as the glycosylation sites are typically located on the Fc region, far from the antigen-binding sites.[5]
Caption: Workflow for labeling glycoproteins with this compound.
Detailed Protocol:
-
Protein Preparation : Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in a 0.1 M sodium acetate buffer, pH 5.5.[5][6]
-
Oxidation : Prepare a fresh 20-100 mM solution of sodium meta-periodate (NaIO₄) in the same buffer.[5][6] Add the periodate solution to the protein solution to a final concentration of ~10-20 mM. Incubate in the dark for 5 to 20 minutes at room temperature.[5][6]
-
Quenching & Purification : Stop the reaction and remove excess periodate. This can be done by desalting or dialysis against the 0.1 M sodium acetate buffer (pH 5.5).[5][6]
-
Hydrazide Labeling : Prepare a stock solution of this compound (e.g., 50 mM) in anhydrous DMSO.[5] Add a molar excess of the hydrazide solution to the purified, oxidized protein solution.
-
Incubation : Incubate the reaction mixture for at least 2 hours at room temperature, or overnight, with gentle stirring and protected from light.[5][6]
-
Final Purification : Remove unreacted dye and purify the labeled glycoprotein using a suitable method, such as gel filtration or dialysis.[5][6]
Strategy 2: Labeling Proteins via Carboxylic Acid Activation
This method targets the carboxyl groups of aspartic and glutamic acid residues within a protein's sequence. A carbodiimide, such as EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is used to activate the carboxyl group, allowing it to react with the nucleophilic hydrazide.[1][2]
Caption: Workflow for protein labeling via carboxylic acid coupling.
Detailed Protocol:
-
Protein Preparation : Dissolve the protein to be labeled (5-10 mg/mL) in a suitable buffer, such as 150 mM NaCl, ensuring the pH is between 5.0 and 6.0.[6] Avoid amine- and carboxylate-containing buffers like Tris or acetate. MES buffer is a suitable alternative.
-
Reagent Preparation : Prepare fresh stock solutions of this compound, EDAC, and optionally N-hydroxysulfosuccinimide (sulfo-NHS) in an appropriate solvent (e.g., DMSO or water).
-
Activation and Coupling : Add a molar excess of EDAC (and sulfo-NHS, if used) and this compound to the protein solution.
-
Incubation : Allow the reaction to proceed for 3 hours to overnight at room temperature with gentle mixing.[6]
-
Purification : Separate the labeled protein from unreacted reagents and byproducts by gel filtration or dialysis.[6]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazide oligonucleotides: new chemical modification for chip array attachment and conjugation - PMC [pmc.ncbi.nlm.nih.gov]
AF 430 Hydrazide: A Technical Guide for Cellular Imaging and Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AF 430 hydrazide, a versatile fluorescent probe for the specific labeling of biomolecules. This document details its core properties, experimental protocols for its use in labeling glycoproteins, and its application in cellular imaging.
Core Properties and Spectral Data
This compound is a yellow fluorescent dye belonging to the coumarin (B35378) dye family.[1] Its fluorescence is characterized by high photostability and insensitivity to pH over a broad range, making it a reliable tool for various applications in fluorescence microscopy and flow cytometry.[1][2] The hydrazide functional group enables the specific covalent labeling of molecules containing aldehyde or ketone groups.
The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [2] |
| Emission Maximum (λem) | 542 nm | [2] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2] |
| Molecular Weight | 517.52 g/mol | [2] |
| Solubility | Good in DMF, DMSO, and water | [2] |
Mechanism of Action and Labeling Chemistry
The utility of this compound as a labeling reagent stems from the specific and efficient reaction of the hydrazide moiety with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[2] This reaction is particularly useful for labeling glycoproteins, as the cis-diol groups within their sugar residues can be readily oxidized to generate aldehyde groups using a mild oxidizing agent like sodium periodate (B1199274). This two-step process allows for the targeted labeling of glycosylated proteins.
The experimental workflow for labeling glycoproteins with this compound can be visualized as follows:
Experimental Protocols
Below are detailed methodologies for the key experiments involving this compound.
Protocol 1: Labeling of Glycoproteins
This protocol describes the process of labeling glycoproteins, such as antibodies, by first oxidizing their carbohydrate moieties and then reacting them with this compound.
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL)
-
0.1 M Sodium Acetate (B1210297) Buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be prepared fresh immediately before use.
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a concentration of 5 mg/mL.
-
Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution.
-
Incubate the reaction mixture for 5 minutes at room temperature, protected from light.
-
-
Purification of Oxidized Glycoprotein:
-
Remove the excess sodium periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
-
-
Labeling with this compound:
-
To the purified oxidized glycoprotein solution, add the 50 mM this compound stock solution. A typical starting point is a 50-fold molar excess of the dye to the protein.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Purification of Labeled Glycoprotein:
-
Purify the fluorescently labeled glycoprotein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Labeling of Cells with Aldehyde/Ketone-Bearing Unnatural Sugars
This protocol outlines the metabolic labeling of cells with an unnatural sugar containing a ketone group, followed by fluorescent labeling with this compound. This method is powerful for visualizing glycans in a cellular context.
Materials:
-
Cell culture medium
-
Peracetylated N-levulinoylmannosamine (Ac₄ManLev)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with Ac₄ManLev (e.g., 25-100 µM) in the cell culture medium for 1-3 days. This allows for the metabolic incorporation of the ketone-containing sugar into cell surface glycans.
-
-
Cell Preparation:
-
Wash the cells three times with PBS to remove unincorporated sugars.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular labeling is desired.
-
-
Fluorescent Labeling:
-
Prepare a solution of this compound (e.g., 10-50 µM) in PBS.
-
Incubate the fixed (and permeabilized, if applicable) cells with the this compound solution for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove the unbound dye.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and AF 430.
-
Application in Visualizing Cell Signaling
Changes in cell surface glycosylation are increasingly recognized as critical modulators of cell signaling pathways. For instance, the glycosylation status of receptor tyrosine kinases (RTKs) can influence ligand binding, receptor dimerization, and downstream signaling. This compound, in conjunction with metabolic labeling, provides a powerful tool to visualize these changes and correlate them with signaling outcomes.
The following diagram illustrates a simplified signaling pathway where changes in cell surface glycans, detectable by this compound, can impact RTK signaling.
In this model, altered glycosylation patterns on the RTK, which can be visualized using this compound after metabolic labeling, can modulate the binding of a ligand. This, in turn, affects the extent of receptor dimerization and autophosphorylation, thereby influencing the downstream MAPK/ERK signaling cascade and ultimately leading to changes in gene expression. This demonstrates how this compound can be a valuable tool for investigating the role of glycans in fundamental cellular processes.
References
AF 430 Hydrazide: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of AF 430 hydrazide, a fluorescent dye crucial for the precise labeling of biomolecules in various research and drug development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the dye's chemical properties, experimental protocols, and data presentation to facilitate its effective use.
This compound is a carbonyl-reactive fluorescent probe that specifically targets aldehyde and ketone groups within biomolecules. This reactivity allows for the targeted labeling of glycoproteins, antibodies, and other molecules containing or engineered to contain these functional groups. The dye's fluorescence is characterized by an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm. Notably, the fluorescence of AF 430 is recognized for its photostability and insensitivity to pH across a wide range, making it a reliable tool for various bio-conjugation techniques.[1]
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [1] |
| Emission Maximum (λem) | ~542 nm | [1] |
| Reactive Group | Hydrazide (-CONHNH2) | [1] |
| Target Functional Groups | Aldehydes, Ketones | [1] |
| Fluorescence Properties | Photostable, pH-insensitive | [1] |
Solubility Profile
| Solvent | Solubility | Practical Recommendations |
| Water | Good | For labeling reactions in aqueous buffers, this compound can be directly dissolved. For a similar hydrazide dye, a 10 mg/mL stock solution was prepared in 200 mM KCl.[2] |
| Dimethylformamide (DMF) | Good | Can be used as a solvent for preparing concentrated stock solutions. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Good | A common solvent for preparing stock solutions of fluorescent dyes. A 50 mM stock solution in DMSO is used in some labeling protocols.[3] |
It is recommended to prepare concentrated stock solutions in an organic solvent like DMSO or DMF and then dilute them into the aqueous reaction buffer as needed. This approach minimizes the concentration of the organic solvent in the final reaction mixture, which is crucial when working with sensitive proteins.
Stability and Storage
The stability of this compound in its solid form and in solution, as well as the stability of the resulting hydrazone bond after conjugation, are critical considerations for experimental design and data reproducibility.
Solid-Form Stability
Proper storage of the lyophilized powder is essential to maintain its reactivity and fluorescence.
| Condition | Recommendation | Duration |
| Storage Temperature | -20°C | 24 months |
| Light Exposure | Store in the dark | |
| Moisture | Desiccate | |
| Transportation | Can be transported at room temperature | Up to 3 weeks |
In-Solution Stability
While specific studies on the long-term stability of free this compound in various solvents are limited, general best practices for fluorescent dyes should be followed. Stock solutions in anhydrous DMSO or DMF are generally stable for several months when stored at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Hydrazone Bond Stability
The covalent bond formed between the hydrazide group of the dye and the carbonyl group of the target biomolecule is a hydrazone linkage. The stability of this bond is pH-dependent. Studies on similar hydrazide-based glycoconjugates have shown that the hydrazone bond is more stable as the pH approaches neutrality. The half-lives of such conjugates can range from hours to hundreds of days, with increased stability at higher pH values (pH 6.0 compared to pH 4.0).
Experimental Protocols
The following section details a general protocol for the fluorescent labeling of glycoproteins with this compound. This protocol is adaptable for other biomolecules containing carbonyl groups.
Materials
-
Glycoprotein (B1211001) of interest
-
This compound
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO4)
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Dimethyl sulfoxide (DMSO)
-
Gel filtration column or dialysis equipment for purification
Workflow Diagram
Caption: Experimental workflow for labeling glycoproteins with this compound.
Detailed Procedure
-
Glycoprotein Preparation and Oxidation:
-
Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.
-
Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark. This step oxidizes the cis-diol groups on the carbohydrate moieties to aldehydes.
-
Quench the reaction by adding glycerol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[2]
-
-
This compound Labeling:
-
Prepare a 50 mM stock solution of this compound in high-quality, anhydrous DMSO.[3]
-
Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
-
Purification of the Labeled Glycoprotein:
-
Remove the unreacted dye and other small molecules by gel filtration (e.g., using a Sephadex G-25 column) or dialysis.
-
The column or dialysis buffer should be appropriate for the downstream application of the labeled glycoprotein (e.g., PBS).
-
Characterization of Labeled Glycoprotein
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of AF 430 (~430 nm) for the dye.
Signaling Pathway and Logical Relationships
This compound is a tool for fluorescently labeling biomolecules and does not directly participate in signaling pathways. However, the logic of its application in bioconjugation can be visualized.
Caption: Logical relationship of the this compound conjugation reaction.
Conclusion
This compound is a valuable tool for the fluorescent labeling of carbonyl-containing biomolecules. Understanding its solubility and stability is paramount for successful and reproducible experimental outcomes. This guide provides a comprehensive overview of these properties, along with a detailed experimental protocol, to assist researchers in the effective application of this fluorescent probe. By following the outlined procedures and storage recommendations, scientists can ensure the high performance and reliability of this compound in their research endeavors.
References
AF 430 Hydrazide: A Technical Guide to Quantum Yield, Brightness, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AF 430 hydrazide, a fluorescent dye notable for its utility in bioconjugation and cellular imaging. We will delve into its core photophysical properties, including quantum yield and brightness, and provide detailed experimental protocols for its application in labeling biomolecules.
Introduction to this compound
This compound is a carbonyl-reactive fluorescent dye belonging to the coumarin (B35378) dye family. It is characterized by its absorption in the violet-blue region of the spectrum and a significant Stokes shift, emitting in the green-yellow range.[1] This large separation between excitation and emission wavelengths makes it a valuable tool for multicolor imaging applications by reducing spectral crosstalk. The dye is hydrophilic, photostable, and its fluorescence is notably stable across a wide pH range (pH 4 to 10), enhancing its versatility in various biological buffers and conditions.[1][2][3][4][5]
The hydrazide functional group makes AF 430 a targeted probe for aldehydes and ketones, enabling covalent labeling of biomolecules through the formation of a stable hydrazone bond.[2][6][] This reactivity is particularly useful for labeling the carbohydrate moieties of glycoproteins after periodate (B1199274) oxidation and for conjugating to proteins at aspartic and glutamic acid residues via carbodiimide (B86325) chemistry.
Photophysical Properties and Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key quantitative data for AF 430, providing a clear reference for its performance characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 - 433 nm | [1][2][3][8] |
| Emission Maximum (λem) | 541 - 542 nm | [1][2][3][9][10] |
| Molar Extinction Coefficient (ε) | ~16,000 cm-1M-1 | [2][3][8] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2][3] |
| Stokes Shift | ~112 nm | [1] |
Core Applications and Reaction Principles
This compound's primary utility lies in its ability to covalently label biomolecules containing or modified to contain aldehyde or ketone groups.
Labeling of Glycoproteins
Glycoproteins possess carbohydrate side chains (glycans) with cis-diol groups. Mild oxidation with sodium meta-periodate (NaIO₄) cleaves these diols to generate reactive aldehyde groups. This compound then specifically reacts with these aldehydes to form a stable hydrazone linkage, effectively labeling the glycoprotein (B1211001).[1][2][9] This method is advantageous for labeling antibodies, as the glycosylation sites are often located on the Fc region, away from the antigen-binding sites.[9]
Conjugation to Carboxyl Groups
The carboxyl groups of aspartic and glutamic acid residues in proteins can be targeted for labeling using a two-step process involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2][] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the hydrazide moiety of AF 430 to form a stable amide-like bond.
Experimental Protocols
The following are generalized protocols for the two primary applications of this compound. Optimization may be required for specific biomolecules and experimental conditions.
Protocol: Labeling of Glycoproteins
This protocol outlines the steps for labeling a glycoprotein, such as an antibody, with this compound.
Materials:
-
Glycoprotein (e.g., antibody)
-
This compound
-
Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or Ethylene (B1197577) Glycol (for quenching)
-
DMSO (for dissolving the dye)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[1]
-
Oxidation:
-
Immediately before use, prepare a 20-100 mM solution of sodium meta-periodate in the same acetate buffer.[1][9][10]
-
Add the periodate solution to the protein solution. The final concentration of periodate should be optimized but is typically around 10-20 mM.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.[2]
-
-
Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.[1]
-
Purification: Remove excess periodate and quenching agent by running the sample through a desalting column (e.g., Sephadex G-25) or by dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[1][9]
-
Dye Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL or ~20 mM) in anhydrous DMSO.
-
Conjugation:
-
Add the this compound stock solution to the purified, oxidized glycoprotein solution. The molar ratio of dye to protein should be optimized, but a 10- to 50-fold molar excess of dye is a common starting point.
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark, with gentle mixing.[10]
-
-
Final Purification: Separate the AF 430-labeled glycoprotein from unreacted dye using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~430 nm (for the dye).
Protocol: Conjugation to Carboxyl Groups via EDAC
This protocol describes the labeling of a protein's carboxyl groups with this compound using EDAC.
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDAC (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
Quenching Buffer (e.g., hydroxylamine (B1172632) or Tris buffer)
-
DMSO
-
Purification column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in Activation Buffer. Ensure the buffer is free of extraneous amines or carboxylates.
-
Activation:
-
Dissolve EDAC (and optional NHS/Sulfo-NHS) in water or buffer immediately before use.
-
Add EDAC to the protein solution to a final concentration of approximately 2-10 mM. If using, add NHS or Sulfo-NHS to a final concentration of 5-10 mM.[6][11]
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation:
-
Prepare a stock solution of this compound in DMSO.
-
Immediately add the this compound solution to the activated protein mixture. A 10- to 20-fold molar excess of hydrazide over the protein is a typical starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary to facilitate the reaction with the hydrazide.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer, such as hydroxylamine to a final concentration of 10 mM, to hydrolyze any unreacted O-acylisourea intermediates.[11]
-
Purification: Purify the labeled protein from excess reagents and reaction by-products by gel filtration or dialysis.
-
Characterization: Determine the degree of labeling (DOL) as described in the previous protocol.
Conclusion
This compound is a robust and versatile fluorescent probe for researchers in biology and drug development. Its favorable photophysical properties, including a high quantum yield for its spectral class and a large Stokes shift, make it an excellent choice for various fluorescence-based assays. The specific reactivity of its hydrazide group provides a reliable method for the targeted labeling of glycoproteins and proteins containing accessible carboxyl groups. The detailed protocols provided in this guide serve as a comprehensive starting point for the successful application of this compound in your research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
AF 430 Hydrazide: A Technical Guide for Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of AF 430 hydrazide in molecular biology. This compound is a versatile fluorescent probe that serves as a powerful tool for the specific labeling and detection of biomolecules containing aldehyde or ketone functionalities. Its high photostability and pH insensitivity make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.
Core Properties of this compound
AF 430 is a fluorescent dye characterized by its excitation and emission maxima in the visible spectrum, making it compatible with common fluorescence imaging systems.[1][2][3] The hydrazide functional group enables its covalent attachment to carbonyl groups present in biomolecules.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [1] |
| Emission Maximum | 542 nm | [1] |
| Molar Extinction Coefficient | 15,955 L⋅mol⁻¹⋅cm⁻¹ | |
| Fluorescence Quantum Yield | 0.23 | |
| Photostability | High | [1][4] |
| pH Stability | Stable over a broad pH range | [1][4] |
Principle of Labeling: The Hydrazone Bond
The primary application of this compound revolves around its ability to react with aldehydes and ketones to form a stable hydrazone bond.[1] This reaction is highly specific and occurs under aqueous conditions, which is crucial for maintaining the integrity of most biological macromolecules.[1]
Biomolecules such as glycoproteins, which do not naturally contain accessible aldehyde or ketone groups, can be readily modified to introduce these functionalities. A common method is the mild oxidation of cis-diols in carbohydrate moieties using sodium periodate (B1199274) (NaIO₄). This process cleaves the C-C bond of the diol and generates two aldehyde groups, which then become available for reaction with this compound.
Furthermore, carboxyl groups of aspartic and glutamic acids in proteins can be conjugated with hydrazides in the presence of activating agents like carbodiimide (B86325) (EDAC).[1]
Caption: General workflow for labeling biomolecules with this compound.
Key Applications in Molecular Biology
Labeling of Glycoproteins
Glycoproteins play crucial roles in cell-cell recognition, signaling, and immune responses. This compound is an invaluable tool for studying these molecules.
Experimental Protocol: Fluorescent Labeling of Cell Surface Glycoproteins
This protocol describes the labeling of glycoproteins on the surface of living cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium periodate (NaIO₄) solution (1-2 mM in PBS)
-
This compound solution (1-5 mM in PBS or appropriate buffer)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Fluorescence microscope
Procedure:
-
Wash cultured cells three times with cold PBS to remove any residual serum glycoproteins.
-
Incubate the cells with the sodium periodate solution for 15-20 minutes at 4°C in the dark. This step oxidizes the sialic acid residues on the cell surface glycoproteins.
-
Wash the cells three times with cold PBS to remove excess periodate.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with PBS to remove unbound dye.
-
(Optional) Incubate the cells with a quenching solution for 5 minutes to react with any remaining aldehyde groups.
-
Wash the cells three times with PBS.
-
The cells are now ready for visualization by fluorescence microscopy.
Caption: Experimental workflow for labeling cell surface glycoproteins.
Antibody Labeling
Antibodies are essential tools in a multitude of molecular biology techniques. Site-specific labeling of antibodies on their glycosylated Fc region, away from the antigen-binding site, is highly desirable to preserve their functionality. This compound allows for such targeted conjugation.
Experimental Protocol: Site-Specific Labeling of Antibodies
Materials:
-
Antibody solution (e.g., IgG)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium periodate (NaIO₄) solution (10-20 mM in acetate buffer)
-
This compound solution (in DMSO or aqueous buffer)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the antibody in the sodium acetate buffer.
-
Add the sodium periodate solution to the antibody solution and incubate for 20-30 minutes at room temperature in the dark.
-
Remove excess periodate by passing the solution through a size-exclusion chromatography column equilibrated with the acetate buffer.
-
Add the this compound solution to the oxidized antibody solution and incubate for 2-4 hours at room temperature in the dark.
-
Purify the labeled antibody from excess dye using a size-exclusion chromatography column.
References
The Principle of Hydrazide-Carbonyl Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The reaction between a hydrazide and a carbonyl group (aldehyde or ketone) to form a hydrazone bond is a cornerstone of modern bioconjugation and dynamic covalent chemistry.[1][2] Its utility stems from the bioorthogonality of the reactants, the stability of the resulting linkage under physiological conditions, and the mild reaction conditions required.[1][3] This guide provides an in-depth exploration of the core principles governing this reaction, including its mechanism, kinetics, influencing factors, and experimental considerations.
Core Principle and Reaction Mechanism
The formation of a hydrazone from a hydrazide and a carbonyl compound is a type of nucleophilic addition-elimination reaction.[4] The overall process involves the formation of a carbon-nitrogen double bond (C=N), with water as the sole byproduct.[2]
The reaction proceeds in two main steps:
-
Nucleophilic Attack : The terminal nitrogen of the hydrazide, acting as a potent α-nucleophile, attacks the electrophilic carbon of the carbonyl group. This leads to the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate.[5]
-
Acid-Catalyzed Dehydration : The carbinolamine intermediate is then dehydrated to form the stable hydrazone. This elimination step is the rate-limiting step at neutral pH and is subject to acid catalysis.[1][2] Protons facilitate the conversion of the hydroxyl group into a better leaving group (water).
Figure 1: General mechanism of hydrazone formation.
Factors Influencing Reaction Kinetics
The rate of hydrazone formation is highly dependent on several factors, which can be modulated to optimize conjugation efficiency.
pH Dependence
The reaction rate exhibits a characteristic bell-shaped dependence on pH.[6]
-
Low pH (< 3) : The hydrazide becomes protonated, diminishing its nucleophilicity and slowing the initial attack on the carbonyl.[2]
-
Neutral/High pH (> 7) : There is insufficient acid to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate.[1][7]
Consequently, the reaction is often slow at a physiological pH of 7.4 but reaches its maximum rate at a moderately acidic pH of approximately 4.5.[2][8] The pH-sensitive nature of the hydrazone bond itself, which is stable at neutral pH but hydrolyzes under acidic conditions, is a key feature exploited in pH-responsive drug delivery systems.[4][9][10]
Electronic and Structural Effects
The electronic properties of both the carbonyl and hydrazide components significantly impact the reaction rate.
-
Carbonyl Reactivity : Electron-withdrawing groups near the carbonyl group increase its electrophilicity, making it more susceptible to nucleophilic attack. For instance, 4-nitrobenzaldehyde (B150856) reacts 4.5-fold more rapidly than the electron-rich 4-methoxybenzaldehyde.[1] Simple alkyl aldehydes, like butyraldehyde, are among the fastest reactants, likely due to a lack of conjugation that stabilizes the starting material.[1]
-
Hydrazide Nucleophilicity : The structure of the hydrazine (B178648) derivative influences its reactivity. Aromatic hydrazines are generally more reactive than aliphatic ones.[6] Hydrazines with neighboring groups capable of intramolecular catalysis, such as 2-carboxyphenylhydrazine, show significantly enhanced reaction rates.[1]
Catalysis
To overcome the slow reaction rates at neutral pH, various catalytic strategies have been developed.
-
Aniline (B41778) Catalysis : Aniline and its derivatives are effective nucleophilic catalysts.[2][3] Aniline first reacts with the aldehyde to form a protonated Schiff base, which is more electrophilic and reactive than the original aldehyde. The hydrazide can then readily displace the aniline to form the final hydrazone product.[3]
Figure 2: Aniline catalysis of hydrazone formation.
-
Intramolecular Catalysis : Incorporating acidic or basic groups near the carbonyl functionality can lead to significant rate enhancements.[1][11] Groups such as ortho-hydroxy, ortho-carboxy, or pyridinyl imino groups can act as internal catalysts, facilitating the proton transfer required for the dehydration of the tetrahedral intermediate.[1][8]
Quantitative Kinetic Data
Kinetic studies provide valuable insights into the effects of substrate structure on reaction rates. The second-order rate constants (k₂) for various hydrazide-carbonyl pairs demonstrate a wide range of reactivity at physiological pH.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of Carbonyl Compounds with Phenylhydrazine at pH 7.4
| Carbonyl Compound | k₂ (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| 4-Methoxybenzaldehyde | 0.0034 | 1.0 |
| Benzaldehyde | 0.0065 | 1.9 |
| 4-Nitrobenzaldehyde | 0.0154 | 4.5 |
| 2-Pyridinecarboxaldehyde | 0.12 | 35.3 |
| Butyraldehyde | 0.42 | 123.5 |
| 2-Acetylpyridine | 0.082 | 24.1 |
| Acetophenone | 0.0155 | 4.6 |
Data sourced from Kool et al.[1] Conditions: Phosphate-buffered saline, pH 7.4, 25 °C.
Table 2: Second-Order Rate Constants (k₂) for the Reaction of 2-(Dimethylamino)ethylhydrazine (DMAEH) with Carbonyl Compounds at pH 7.4
| Carbonyl Compound | k₂ (M⁻¹s⁻¹) |
|---|---|
| Formaldehyde | 208 |
| Acetaldehyde | 154 |
| Propionaldehyde | 114 |
| Acetone | 1.01 |
| 2-Butanone | 0.23 |
Data sourced from Leino et al.[5][12] Conditions: 10 mM ammonium (B1175870) acetate (B1210297) buffer, pH 7.4, 25 °C.
These tables clearly show that alkyl aldehydes are significantly more reactive than aromatic aldehydes, and that specialized hydrazines like DMAEH can achieve reaction rates that are orders of magnitude faster than those with simple phenylhydrazine.[1][5]
Experimental Protocols
The synthesis of hydrazones can be achieved through various methods, with the choice depending on the substrates and desired scale.
General Protocol for Solution-Phase Synthesis
This method is widely used for small-scale synthesis and in bioconjugation applications.
-
Dissolution : Dissolve the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or an aqueous buffer).[13]
-
Addition of Hydrazide : Add an equimolar amount of the hydrazide derivative to the solution.[13]
-
Catalysis (Optional but Recommended) : Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if the reaction is performed in a non-acidic organic solvent.[13] For reactions in aqueous buffers at neutral pH, a catalyst like aniline can be added to improve efficiency.[3]
-
Reaction : Stir the mixture at room temperature or heat to reflux (e.g., 60-100°C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[13] Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or HPLC.
-
Isolation : Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
Purification : The crude product can be purified by washing with a cold solvent or by recrystallization (e.g., from ethanol) to yield the pure hydrazone.[13]
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for AF 430 Hydrazide Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycoproteins is paramount in understanding various biological processes and in the development of novel therapeutics and diagnostics. This document provides a detailed protocol for the fluorescent labeling of glycoproteins using AF 430 hydrazide. This method offers a robust and specific approach to covalently attach the AF 430 fluorophore to the carbohydrate moieties of glycoproteins, enabling their visualization and analysis.
The labeling strategy is a two-step process based on established bioorthogonal chemistry.[1] First, cis-diol groups within the sugar residues of the glycoprotein (B1211001), particularly sialic acids, are gently oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[1][2][3] Subsequently, the hydrazide group of this compound reacts specifically with these aldehydes to form a stable hydrazone bond.[1][2] This technique is advantageous as it typically targets the glycan portions, which are often located away from the protein's active sites, thereby preserving its biological function.[2]
AF 430 is a fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[4][5][6] Its photostable and pH-insensitive fluorescence makes it a suitable tool for various applications, including fluorescence microscopy, flow cytometry, and SDS-PAGE analysis.[1][4]
Principle of the Reaction
The core of this labeling method is a two-step chemical process:
-
Oxidation: Mild oxidation of cis-diol groups on sugar residues (e.g., sialic acid) of the glycoprotein by sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, creating two reactive aldehyde groups.[1][3]
-
Hydrazone Formation: The hydrazide moiety (-CONHNH₂) of the AF 430 dye nucleophilically attacks the newly formed aldehyde groups, resulting in the formation of a stable hydrazone linkage.[1][4] This reaction is most efficient under mildly acidic conditions (pH 5.0-6.0).[1]
Data Presentation
The efficiency of the labeling reaction is dependent on several parameters. The following tables summarize key quantitative data and reaction conditions.
Table 1: Parameters for Periodate (B1199274) Oxidation of Glycoproteins [2]
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 1 - 10 mg/mL[1] |
| Sodium Periodate (NaIO₄) Concentration | 1 mM[2][3] | 10 - 20 mM[2][7] |
| Buffer | 0.1 M Sodium Acetate[2] | 0.1 M Sodium Acetate[1][2] |
| pH | 5.5[2][8][9] | 5.5[1][2][8] |
| Temperature | 4°C to Room Temperature[2] | Room Temperature[8] |
| Incubation Time | 30 minutes[2][3] | 20 - 30 minutes[2][8] |
Table 2: Parameters for Hydrazone Formation with this compound
| Parameter | Recommended Condition |
| This compound Concentration | Molar excess over glycoprotein (optimization may be required)[2] |
| Buffer | 0.1 M Sodium Acetate (B1210297), pH 5.5[1][2][8] |
| pH | 5.0 - 6.0[1] |
| Temperature | Room Temperature[2][8] |
| Incubation Time | 2 hours to overnight[2][8] |
Table 3: Spectrophotometric Properties of AF 430 Dye
| Parameter | Value |
| Maximum Excitation Wavelength (λ_max_) | ~430 nm[4][5][6] |
| Maximum Emission Wavelength (λ_em_) | ~542 nm[4][5][6] |
| Molar Extinction Coefficient (ε) | Refer to manufacturer's specifications |
Note: The molar extinction coefficient for this compound is essential for calculating the degree of labeling (DOL). This value should be obtained from the supplier of the specific dye lot being used.
Experimental Protocols
Materials and Reagents
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Glycerol (B35011) or ethylene (B1197577) glycol (quenching agent)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Dimethylsulfoxide (DMSO) for dissolving this compound
-
Gel filtration column or dialysis tubing for purification
-
Spectrophotometer
-
SDS-PAGE system with fluorescence imaging capabilities
Protocol 1: Oxidation of Glycoprotein
This protocol is designed for the general oxidation of sugar residues on the glycoprotein. For selective oxidation of sialic acids, reduce the final concentration of sodium periodate to 1 mM.[2][3]
-
Prepare Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M Sodium Acetate Buffer (pH 5.5) to a final concentration of 1-10 mg/mL.[1]
-
Prepare Sodium Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.[1] This solution is light-sensitive and should be protected from light.[3]
-
Oxidation Reaction: Add an equal volume of the 20 mM sodium periodate solution to the glycoprotein solution to achieve a final concentration of 10 mM.[9] Mix gently.
-
Incubation: Incubate the reaction mixture for 20-30 minutes at room temperature in the dark.[2][8]
-
Quench the Reaction: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM.[1] Incubate for 10-15 minutes at room temperature.[1]
-
Purification: Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a gel filtration column or dialysis against 0.1 M Sodium Acetate Buffer (pH 5.5).[1][8]
Protocol 2: Labeling with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10-50 mM.[9]
-
Labeling Reaction: Add a molar excess of the this compound stock solution to the purified, oxidized glycoprotein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a 10- to 20-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction for 2 hours to overnight at room temperature.[2][8]
-
Purification of Labeled Glycoprotein: Remove unreacted this compound by gel filtration or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Protocol 3: Characterization of Labeled Glycoprotein
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled glycoprotein solution at 280 nm (for protein) and at the absorption maximum of AF 430 (~430 nm).
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law with the molar extinction coefficient of this compound (provided by the manufacturer).
-
The DOL is the molar ratio of the dye to the protein.
-
-
SDS-PAGE Analysis:
-
Run the labeled glycoprotein on a polyacrylamide gel.
-
Visualize the labeled protein using a fluorescence gel scanner with appropriate excitation and emission filters for AF 430.
-
A band corresponding to the molecular weight of the glycoprotein should be observed, confirming successful labeling.
-
Mandatory Visualizations
Caption: Chemical reaction pathway for glycoprotein labeling.
Caption: Experimental workflow for this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | Bioproducts Magazine [bioprodmag.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols: AF 430 Hydrazide Periodate Oxidation Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification and labeling of glycoproteins are fundamental to advancing our understanding of glycobiology and developing novel biotherapeutics. The AF 430 hydrazide periodate (B1199274) oxidation method offers a robust and targeted approach for fluorescently labeling glycoproteins via their carbohydrate moieties. This technique leverages the specific oxidation of cis-diols within sugar residues, particularly sialic acids, by sodium periodate (NaIO₄) to create reactive aldehyde groups. These aldehydes then serve as specific targets for this compound, which forms a stable hydrazone bond, effectively tagging the glycoprotein (B1211001) with a fluorescent marker. This method is advantageous as it typically targets the glycan portions of a glycoprotein, which are often located away from the protein's active sites, thereby preserving its biological function.
AF 430 is a fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[1] Its fluorescence is photostable and remains insensitive to pH over a wide range, making it a reliable reporter for various applications.[1] These application notes provide a detailed overview of the this compound periodate oxidation method, including comprehensive experimental protocols, key reaction parameters, and visual workflows to guide researchers in the successful application of this powerful bioconjugation technique.
Scientific Principle
The labeling strategy is a two-step process founded on well-established bioorthogonal chemistry:
-
Periodate Oxidation: Sodium periodate selectively oxidizes cis-diol groups present in the carbohydrate chains of glycoproteins. Under mild conditions, this oxidation preferentially occurs at the C7 and C8 positions of sialic acid residues, cleaving the carbon-carbon bond and generating two aldehyde groups. By adjusting the reaction conditions, such as the concentration of sodium periodate, the oxidation can be targeted specifically to sialic acids or more generally to other sugar residues containing cis-diols.
-
Hydrazide Ligation: The newly formed aldehyde groups are highly reactive towards hydrazide moieties. This compound, when introduced to the oxidized glycoprotein, nucleophilically attacks the aldehyde groups to form a stable hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 5.0-7.4).
Applications in Research and Drug Development
The this compound periodate oxidation method is a versatile tool with numerous applications, including:
-
Glycoprotein Visualization and Localization: Fluorescently labeled glycoproteins can be visualized in cells and tissues using fluorescence microscopy, allowing for the study of their subcellular localization and trafficking.
-
Flow Cytometry Analysis: This method can be used to label cell surface glycoproteins on living cells for analysis by flow cytometry, enabling the quantification of specific glycan populations on different cell types.[2]
-
Glycoprotein Trafficking and Dynamics: The fluorescent tag allows for real-time tracking of glycoproteins within cellular pathways, providing insights into their synthesis, transport, and degradation.
-
In Vitro Assays: Labeled glycoproteins can be used as probes in various in vitro binding assays, such as lectin microarrays or enzyme-linked immunosorbent assays (ELISAs).
-
Drug Delivery and Targeting: The carbohydrate-specific labeling can be adapted to conjugate drugs or targeting ligands to glycoproteins, offering a potential strategy for targeted drug delivery.
Data Presentation: Reaction Parameters
The efficiency of the periodate oxidation and hydrazide ligation steps is influenced by several critical parameters. The following tables summarize typical quantitative parameters for these reactions.
Table 1: Parameters for Periodate Oxidation of Glycoproteins
| Parameter | Sialic Acid-Specific Oxidation | General Sugar Oxidation |
| Glycoprotein Concentration | 0.5 - 10 mg/mL | 5 - 10 mg/mL |
| Sodium Periodate (NaIO₄) Concentration | 1 mM | 10 - 20 mM |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |
| pH | 5.5 | 5.5 |
| Temperature | 4°C or Room Temperature | Room Temperature or 37°C |
| Incubation Time | 15 - 30 minutes | 30 - 60 minutes |
| Quenching Agent | Ethylene glycol or glycerol (B35011) (10-20 mM) | Ethylene glycol or glycerol (10-20 mM) |
Table 2: Parameters for this compound Ligation
| Parameter | Recommended Condition |
| This compound Concentration | 5 - 10 mM (molar excess over glycoprotein) |
| Solvent for this compound | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Buffer | 0.1 M Sodium Acetate or Phosphate Buffer |
| pH | 5.5 - 7.0 |
| Temperature | Room Temperature |
| Incubation Time | 2 hours to overnight |
| (Optional) Catalyst | Aniline (10 mM) to accelerate reaction at neutral pH |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for glycoprotein labeling.
References
Application Notes: Step-by-Step Guide to AF 430 Hydrazide Conjugation
For Researchers, Scientists, and Drug Development Professionals.
Introduction
AF 430 is a hydrophilic, photostable, and pH-insensitive coumarin (B35378) dye that emits a bright, yellow-green fluorescence.[1] The hydrazide derivative of AF 430 is a carbonyl-reactive fluorescent probe designed for the covalent labeling of biomolecules. This reagent is particularly effective for conjugating to the carbohydrate moieties of glycoproteins, antibodies, and other glycoconjugates. The labeling strategy relies on a two-step process: the oxidation of cis-diol groups within sugar residues to form reactive aldehydes, followed by the reaction of these aldehydes with AF 430 hydrazide to create a stable hydrazone bond.[2][3] This site-specific conjugation method is advantageous as it often targets glycosylation sites away from the protein's active or binding domains, thereby preserving its biological function.[3]
Principle of the Method
The conjugation chemistry involves two key stages:
-
Oxidation : Glycan chains on the biomolecule are gently oxidized using sodium meta-periodate (NaIO₄). This cleaves the bond between adjacent carbon atoms of cis-diol groups (present in many sugar residues like sialic acid), converting them into reactive aldehyde groups.[3][4]
-
Conjugation : The hydrazide moiety (-NHNH₂) of the AF 430 dye nucleophilically attacks the newly formed aldehyde groups under mildly acidic conditions (pH 5.0-6.0). This reaction forms a stable covalent bond known as a hydrazone.[5] For enhanced stability, the hydrazone bond can be further reduced to a secondary amine linkage, though this step is often not required.[4]
Experimental Protocols
Materials and Reagents
-
Glycoprotein or antibody to be labeled
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Oxidation Buffer : 0.1 M Sodium Acetate, pH 5.5
-
Conjugation Buffer : 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution : Ethylene (B1197577) glycol or glycerol (B35011)
-
Purification/Storage Buffer : Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer (UV-Vis)
Part A: Preparation of Reagents
-
Glycoprotein Solution : Prepare a 1-10 mg/mL solution of the glycoprotein in ice-cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).[2]
-
Sodium Periodate Solution (20 mM) : Immediately before use, dissolve 4.3 mg of NaIO₄ in 1 mL of Oxidation Buffer. Protect from light.[3]
-
This compound Stock Solution (40-50 mM) : Dissolve 1 mg of this compound in 40-50 µL of anhydrous DMSO. Vortex to ensure it is fully dissolved.[3][5]
Part B: Oxidation of Glycoprotein
-
To 1 mL of the prepared glycoprotein solution, add 1 mL of the freshly prepared 20 mM sodium periodate solution.[5]
-
Incubate the reaction for 5-30 minutes at 0-4°C in the dark. The optimal time may vary depending on the glycoprotein and should be optimized.[5]
-
Stop the oxidation reaction by adding 30 µL of ethylene glycol and incubate for 10-15 minutes at room temperature.[2]
-
Remove the excess periodate and byproducts by running the solution through a desalting column pre-equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5).[3]
-
Pool the protein-containing fractions. The protein concentration can be determined by measuring the absorbance at 280 nm.
Part C: Conjugation with this compound
-
To the desalted, oxidized glycoprotein solution, add a 50-100 fold molar excess of the this compound stock solution.
-
Mix gently and incubate for 2 hours to overnight at room temperature, protected from light.[3] A 2-hour incubation is often sufficient.[3]
-
The reaction mixture is now ready for purification.
Part D: Purification of the Labeled Conjugate
-
Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with PBS, pH 7.4.
-
Load the reaction mixture from Part C onto the column.[6]
-
Elute the conjugate with PBS. The labeled protein will be in the first colored fractions that elute from the column. The smaller, unreacted dye molecules will elute later.
-
Combine the fractions containing the purified AF 430-glycoprotein conjugate.
-
Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol or store in aliquots at -20°C.[5]
Data Presentation and Characterization
The success of the conjugation is determined by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per protein molecule.[7]
| Parameter | Value | Reference |
| AF 430 Spectral Properties | ||
| Excitation Maximum (λ_max_) | ~430 nm | [1] |
| Emission Maximum (λ_em_) | ~542 nm | [1] |
| Molar Extinction Coefficient (ε_dye_) | 15,955 M⁻¹cm⁻¹ (for carboxylic acid derivative) | [8] |
| Recommended Reaction Conditions | ||
| Protein Concentration | 1 - 10 mg/mL | [2] |
| Buffer pH | 5.5 for oxidation and conjugation | [3] |
| Molar Excess of Dye | 50 - 100 fold | |
| Reaction Time | 2 hours to overnight | [3] |
Table 1: Key Parameters for AF 430 Conjugation
Calculating the Degree of Labeling (DOL)
-
Measure Absorbance : Dilute the purified conjugate solution in PBS and measure its absorbance at 280 nm (A₂₈₀) and at the dye's maximum absorbance, ~430 nm (A_dye_).
-
Calculate Protein Concentration : The dye absorbs slightly at 280 nm, so a correction factor (CF) is needed.[9][10] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_.
-
CF = A₂₈₀ of free dye / A_max_ of free dye
The corrected protein absorbance (A_prot_) is:
-
A_prot_ = A₂₈₀ - (A_dye_ × CF)[10]
The protein concentration is then calculated using the Beer-Lambert law:
-
Protein Conc. (M) = A_prot_ / ε_prot_ (where ε_prot_ is the molar extinction coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[11]
-
-
Calculate Dye Concentration :
-
Dye Conc. (M) = A_dye_ / ε_dye_ (where ε_dye_ is the molar extinction coefficient of AF 430, ~15,955 M⁻¹cm⁻¹)[8]
-
-
Calculate DOL :
-
DOL = [Dye Conc. (M)] / [Protein Conc. (M)][7]
-
An optimal DOL for antibodies is typically between 2 and 10.[11] Over-labeling can lead to fluorescence quenching and potential loss of protein activity.[7]
| Parameter | Symbol | Formula / Value |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | Measured |
| Absorbance of Conjugate at ~430 nm | A_dye_ | Measured |
| Molar Extinction Coefficient of Protein | ε_prot_ | Protein-specific (e.g., 210,000 M⁻¹cm⁻¹ for IgG) |
| Molar Extinction Coefficient of Dye | ε_dye_ | 15,955 M⁻¹cm⁻¹ |
| Correction Factor | CF | A₂₈₀ of free dye / A_max_ of free dye |
| Protein Concentration (M) | [Prot] | (A₂₈₀ - (A_dye_ × CF)) / ε_prot_ |
| Dye Concentration (M) | [Dye] | A_dye_ / ε_dye_ |
| Degree of Labeling | DOL | [Dye] / [Prot] |
Table 2: Formulas for Characterization of AF 430 Conjugate
Experimental Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for AF 430 Hydrazide in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
AF 430 hydrazide is a fluorescent labeling reagent that is highly valuable for the detection and characterization of glycoproteins in flow cytometry. This dye possesses a hydrazide functional group that specifically reacts with aldehyde groups. In the context of cellular analysis, these aldehyde groups can be generated on cell surface glycans through mild oxidation, providing a robust method for labeling and subsequently analyzing cell populations based on their glycosylation status.
AF 430 is a coumarin (B35378) dye with an excitation maximum around 430 nm and an emission maximum at approximately 542 nm.[1][2] Its large Stokes shift of 112 nm makes it particularly suitable for multicolor flow cytometry experiments, as it minimizes spectral overlap with other commonly used fluorophores.[2] The fluorescence of AF 430 is stable across a broad pH range and it can be effectively excited by the 405 nm violet laser, which is a standard component of most modern flow cytometers.[2]
The labeling principle involves two main steps. First, the cis-diol groups present in the sugar moieties of glycoproteins, particularly in sialic acid residues, are oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol, resulting in the formation of two reactive aldehyde groups.[3][4] Subsequently, the hydrazide group of the AF 430 dye reacts with these aldehydes to form a stable covalent hydrazone bond, effectively tagging the glycoproteins with a fluorescent label.[1][3] This method is advantageous for labeling cell surface glycoproteins as the glycosylation sites are often located away from the protein's active sites, minimizing functional disruption.[3]
These application notes provide detailed protocols for the labeling of cell surface glycoproteins on live cells with this compound for subsequent analysis by flow cytometry.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [1][2] |
| Emission Maximum | 542 nm | [1][2] |
| Stokes Shift | 112 nm | [2] |
| Common Laser Line | 405 nm | [2] |
| Quantum Yield | High in aqueous solution | [2] |
| pH Sensitivity | Independent (pH 4-10) | [2] |
Table 2: Recommended Reagent Concentrations for Cell Labeling
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Sodium meta-periodate (NaIO₄) | 20 mM in PBS | 1-2 mM in PBS | Oxidation of glycans |
| This compound | 10 mM in DMSO | 10-50 µM in PBS (pH 6.5) | Fluorescent labeling |
| Aniline (B41778) (optional catalyst) | 1 M in DMSO | 10 mM in PBS (pH 6.5) | Accelerate hydrazone formation |
| Glycine (B1666218) or BSA | 100 mM in PBS | 10 mM in PBS | Quenching of unreacted aldehydes |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins on Live Cells for Flow Cytometry
This protocol describes the labeling of cell surface glycans on live cells in suspension.
Materials:
-
Cells in suspension (e.g., harvested adherent cells or suspension cell line)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (optional)
-
Bovine Serum Albumin (BSA) or Glycine
-
Flow cytometry tubes
-
Flow cytometer with a 405 nm laser
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Oxidation of Cell Surface Glycans:
-
Prepare a fresh 20 mM stock solution of NaIO₄ in PBS.
-
Add the NaIO₄ stock solution to the cell suspension to a final concentration of 1-2 mM.
-
Incubate the cells on ice for 15-20 minutes, protected from light.
-
Wash the cells twice with ice-cold PBS to remove excess NaIO₄.
-
-
Labeling with this compound:
-
Prepare a 10-50 µM working solution of this compound in PBS (pH adjusted to 6.5). If using aniline as a catalyst, add it to this solution to a final concentration of 10 mM.
-
Resuspend the oxidized cell pellet in the this compound solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Quenching and Washing:
-
Wash the cells twice with PBS containing 1% BSA to remove unreacted this compound.
-
To quench any unreacted aldehyde groups, resuspend the cells in PBS containing 10 mM glycine or 1% BSA and incubate for 5-10 minutes at room temperature.
-
Wash the cells one final time with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).
-
Analyze the cells on a flow cytometer using a 405 nm laser for excitation and a standard filter set for green/yellow emission (e.g., 550/30 nm bandpass filter).
-
Include appropriate controls, such as unstained cells and cells treated with this compound without prior oxidation, to set up compensation and gates.
-
Visualizations
Caption: Experimental workflow for labeling cell surface glycoproteins with this compound.
Caption: Chemical pathway for labeling glycoproteins with this compound.
References
Revolutionizing Glycoprotein Visualization: AF 430 Hydrazide in Fluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular biology and drug discovery, the ability to visualize and understand the roles of glycoproteins is paramount. These complex biomolecules, pivotal in cell signaling, adhesion, and immune responses, are often at the heart of disease progression, particularly in cancer. AF 430 hydrazide emerges as a powerful tool for the fluorescent labeling and subsequent imaging of these critical cellular components. This document provides comprehensive application notes and detailed protocols for the effective use of this compound in fluorescence microscopy.
Introduction to this compound
AF 430 is a fluorescent dye characterized by its excitation maximum around 430 nm and an emission maximum at approximately 542 nm.[1][2] The hydrazide derivative of this dye is specifically designed to react with aldehydes and ketones, forming stable hydrazone bonds.[1][3] This reactivity is the cornerstone of its application in labeling glycoproteins. The carbohydrate moieties of glycoproteins can be selectively oxidized to generate aldehyde groups, which then serve as targets for covalent conjugation with this compound. This method provides a highly specific and robust strategy for fluorescently tagging glycoproteins for visualization.[1][3]
The fluorescence of AF 430 is notable for its photostability and insensitivity to pH changes over a broad range, making it a reliable probe for various microscopy applications.[1][2]
Key Properties and Specifications of this compound
A clear understanding of the physicochemical and spectral properties of this compound is crucial for its successful application. The table below summarizes these key characteristics.
| Property | Value | Reference |
| Excitation Maximum | ~430 nm | [1][2] |
| Emission Maximum | ~542 nm | [1][2] |
| Molecular Weight | ~517.52 g/mol | [2] |
| Solubility | Good in DMF, DMSO, and water | [2] |
| Reactive Group | Hydrazide (-NHNH₂) | [1][3] |
| Reacts With | Aldehydes and ketones | [1][3] |
| Storage Conditions | Store at -20°C in the dark, desiccated | [1][2] |
Experimental Protocols
The following protocols provide a detailed methodology for the labeling of glycoproteins in solution and on the cell surface for fluorescence microscopy.
Protocol 1: Fluorescent Labeling of Glycoproteins in Solution
This protocol is suitable for labeling purified glycoproteins for subsequent analysis or use as fluorescent tracers.
Materials:
-
Glycoprotein (B1211001) of interest
-
This compound
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glycerol (B35011) or ethylene (B1197577) glycol
-
Gel filtration column or dialysis tubing
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.
-
Oxidation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer. Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature in the dark.
-
Quenching: Stop the oxidation reaction by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess periodate and quenching agent by gel filtration or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
-
This compound Labeling: Prepare a 10-50 mM stock solution of this compound in high-quality, anhydrous DMSO. Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10-20 fold molar excess of the dye is recommended. Incubate for 1-2 hours at room temperature, protected from light.
-
Final Purification: Remove unreacted this compound by gel filtration or dialysis against a suitable buffer (e.g., PBS). The labeled glycoprotein is now ready for use.
Protocol 2: Fluorescent Labeling of Cell Surface Glycoproteins for Microscopy
This protocol details the labeling of glycoproteins on the surface of adherent cells for subsequent imaging.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pH 6.5 and pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aniline (B41778) (optional, as a catalyst)
-
Paraformaldehyde (PFA) or other suitable fixative
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with ice-cold PBS, pH 6.5.
-
Oxidation: Prepare a 1-2 mM solution of sodium meta-periodate in ice-cold PBS, pH 6.5. Add the periodate solution to the cells and incubate for 10-15 minutes on ice in the dark.
-
Washing: Gently wash the cells three times with ice-cold PBS, pH 6.5 to remove the periodate.
-
Labeling: Prepare a 1-5 µM solution of this compound in PBS, pH 6.5. For enhanced reaction kinetics, aniline can be added to a final concentration of 1-10 mM. Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Gently wash the cells three times with PBS, pH 7.4 to remove unreacted dye.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS, pH 7.4.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Applications in Research and Drug Development
The ability to fluorescently label and visualize glycoproteins opens up numerous avenues for research and therapeutic development.
-
Cancer Biology: Aberrant glycosylation is a hallmark of cancer, influencing tumor progression, metastasis, and immune evasion.[1][4][5] this compound can be used to visualize these changes in cancer cells, providing insights into disease mechanisms and potential diagnostic markers.
-
Neuroscience: Glycoproteins are crucial for neuronal development, synaptogenesis, and cell-cell recognition in the nervous system. Fluorescent labeling can help elucidate the distribution and dynamics of specific glycoproteins in neurons.
-
Immunology: The carbohydrate structures on glycoproteins are key recognition motifs in the immune system. Visualizing these glycans can aid in understanding immune cell interactions and the pathogenesis of infectious and autoimmune diseases.
-
Drug Development: High-content screening assays can be developed using this compound to identify drugs that modulate glycoprotein expression or localization. Furthermore, the specific labeling of cell surface glycoproteins allows for the study of drug-receptor interactions and internalization.
Conclusion
This compound provides a robust and specific method for the fluorescent labeling of glycoproteins, enabling their visualization in a variety of biological contexts. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their studies of the complex and vital world of glycoproteins.
References
- 1. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant Glycosylation as Biomarker for Cancer: Focus on CD43 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrant glycosylation and cancer biomarker discovery: a promising and thorny journey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AF 430 Hydrazide for Live Cell Imaging of Cell Surface Glycoproteins
Introduction
AF 430 hydrazide is a yellow fluorescent dye derivative that can be employed for the fluorescent labeling of biomolecules. Its utility in live cell imaging stems from its reactive hydrazide group, which specifically targets aldehyde and ketone moieties. A prominent application is the visualization of cell surface glycoproteins, which play crucial roles in cell signaling, adhesion, and immune responses. By creating artificial aldehydes on these glycoproteins, this compound provides a robust method for fluorescently labeling the cell surface of living cells.
Principle of the Method
The labeling strategy is a two-step process that involves the selective generation of aldehydes on cell surface glycans, followed by covalent labeling with this compound.
-
Oxidation: Mild chemical oxidation is used to generate aldehyde groups on sialic acid residues of cell surface glycoproteins. Sodium periodate (B1199274) (NaIO₄) is a commonly used oxidizing agent for this purpose. At low concentrations and temperatures, it selectively cleaves the vicinal diols of sialic acids, creating aldehyde functionalities with minimal impact on cell viability.
-
Labeling: The cells are then incubated with this compound. The hydrazide group (-NHNH₂) of the dye reacts with the newly formed aldehyde groups on the cell surface, forming a stable hydrazone bond. This covalent linkage results in the fluorescent labeling of the cell surface glycoproteins, which can then be visualized using fluorescence microscopy.
Applications
This method is valuable for a range of applications in cell biology and drug development, including:
-
Visualization of the Glycocalyx: Enables the imaging of the dense layer of glycoproteins and other glycoconjugates on the cell surface.
-
Monitoring Cell Surface Dynamics: Allows for the tracking of changes in the cell surface architecture during various cellular processes.
-
Cell Adhesion Studies: Can be used to study the role of glycoproteins in cell-cell and cell-matrix interactions.
-
High-Throughput Screening: The protocol can be adapted for screening assays to identify compounds that alter cell surface glycosylation.
Data Presentation
The following table summarizes the key quantitative parameters for the live cell labeling protocol. The optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Oxidation Step | ||
| Sodium Periodate (NaIO₄) Concentration | 0.5 - 2 mM | Higher concentrations or longer incubation times can affect cell viability. |
| Incubation Time | 10 - 30 minutes | Shorter times are preferred to minimize cell stress. |
| Incubation Temperature | 4°C or on ice | Low temperature reduces metabolic activity and potential internalization of labeled components. |
| Labeling Step | ||
| This compound Concentration | 1 - 10 µM | Start with a lower concentration and optimize for sufficient signal with minimal background. |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | 4°C or Room Temperature | |
| Spectral Properties of AF 430 | ||
| Excitation Maximum | ~430 nm | [1][2] |
| Emission Maximum | ~542 nm | [1][2][3][4] |
Experimental Protocol
This protocol describes a general procedure for labeling cell surface glycoproteins on live adherent cells using this compound.
Materials
-
Adherent cells cultured in a glass-bottom imaging dish
-
Phosphate-Buffered Saline (PBS), pre-chilled to 4°C
-
Sodium Periodate (NaIO₄) stock solution (e.g., 100 mM in water)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure
-
Cell Preparation:
-
Culture adherent cells on a glass-bottom imaging dish to the desired confluency.
-
Gently wash the cells twice with pre-chilled PBS to remove any residual serum from the culture medium.
-
-
Oxidation:
-
Prepare a fresh solution of sodium periodate in PBS at the desired final concentration (e.g., 1 mM).
-
Add the sodium periodate solution to the cells and incubate for 15 minutes on ice, protected from light.
-
Control: For a negative control, incubate a separate dish of cells with PBS only (without sodium periodate).
-
Gently aspirate the sodium periodate solution and wash the cells three times with pre-chilled PBS to quench the reaction and remove the oxidizing agent.
-
-
Labeling:
-
Prepare a fresh solution of this compound in PBS at the desired final concentration (e.g., 5 µM).
-
Add the this compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Gently aspirate the this compound solution and wash the cells three times with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed complete cell culture medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).
-
Visualization
Caption: Workflow for live cell surface labeling using this compound.
References
- 1. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Glycome: AF 430 Hydrazide for Cell Surface Glycan Labeling
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar moieties play pivotal roles in a myriad of biological processes, including cell-cell recognition, adhesion, signaling, and immune responses. Consequently, the ability to visualize and quantify changes in cell surface glycosylation is of paramount importance in fundamental research and for the development of novel therapeutic and diagnostic strategies. AF 430 hydrazide is a bright and photostable green-fluorescent dye that serves as an exceptional tool for the specific labeling of cell surface glycans. This application note provides a comprehensive overview of the principles, detailed protocols, and data for utilizing this compound to label and analyze cell surface glycans. The methodology is based on the chemical conjugation of the hydrazide group of the dye to aldehyde groups introduced into the glycan structures through mild oxidation.
Principle of the Method
The labeling strategy is a two-step process that covalently attaches this compound to cell surface glycans.[1]
-
Oxidation: The first step involves the gentle oxidation of cis-diol groups present in sialic acid residues and other sugars on the cell surface. This is typically achieved using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄). The oxidation cleaves the C-C bond of the cis-diol, generating reactive aldehyde groups.
-
Hydrazone Formation: The aldehyde groups then readily react with the hydrazide moiety of the AF 430 dye to form a stable hydrazone bond. This reaction is specific and occurs under physiological conditions, making it suitable for labeling living cells.
This method allows for the direct and covalent labeling of the surface glycome, enabling subsequent analysis by fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.
Data Presentation
The choice of a fluorescent probe is critical for sensitive and reliable detection. The following table summarizes the key spectral properties of this compound and provides a comparative overview with other commonly used fluorescent hydrazides. While direct comparative studies on cell labeling efficiency are limited, the general performance of Alexa Fluor dyes suggests superior brightness and photostability.[2][3]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness | Photostability |
| This compound | 430[2][4] | 542[2][4] | ~15,955 | ~0.23 | Bright | High |
| Fluorescein-5-Thiosemicarbazide (FITC hydrazide analog) | ~494 | ~520 | ~80,000 | ~0.92 | Bright | Low |
| DyLight™ 488 Hydrazide | 493 | 518 | 70,000 | ~0.90 | Very Bright | High |
| Biotin Hydrazide (for subsequent detection with fluorescent streptavidin) | N/A | N/A | N/A | N/A | Varies with secondary | Varies with secondary |
Note: The molar extinction coefficient and quantum yield for AF 430 are for the amine derivative, which is expected to be very similar to the hydrazide derivative.[2] Relative brightness is a product of the molar extinction coefficient and quantum yield. Photostability is a qualitative assessment based on general observations for these classes of dyes.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycans on Live Adherent Cells
Materials:
-
This compound
-
Adherent cells cultured in glass-bottom dishes or chamber slides
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with serum)
Procedure:
-
Cell Preparation: Culture adherent cells to 70-80% confluency on a glass-bottom dish or chamber slide.
-
Oxidation:
-
Wash the cells twice with ice-cold PBS.
-
Prepare a fresh 1 mM solution of NaIO₄ in ice-cold PBS.
-
Incubate the cells with the NaIO₄ solution for 15 minutes at 4°C in the dark.
-
Wash the cells three times with ice-cold PBS to remove the oxidizing agent.
-
-
Labeling:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 10-50 µM in PBS.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Replace the PBS with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).
-
Protocol 2: Labeling of Cell Surface Glycans on Suspension Cells for Flow Cytometry
Materials:
-
This compound
-
Suspension cells
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Harvest suspension cells and wash them twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Oxidation:
-
Prepare a fresh 2 mM solution of NaIO₄ in ice-cold PBS.
-
Add an equal volume of the 2 mM NaIO₄ solution to the cell suspension (final concentration 1 mM).
-
Incubate the cells for 15 minutes at 4°C in the dark with gentle agitation.
-
Wash the cells three times with ice-cold PBS by centrifugation.
-
-
Labeling:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution to a final concentration of 10-50 µM in PBS.
-
Resuspend the cell pellet in the this compound solution.
-
Incubate the cells for 30-60 minutes at room temperature in the dark with gentle agitation.
-
Wash the cells three times with flow cytometry buffer by centrifugation.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.
-
Analyze the labeled cells using a flow cytometer with a laser and emission filter suitable for AF 430.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for labeling cell surface glycans with this compound.
Signaling Pathway: Growth Factor Receptor Signaling
Cell surface glycans play a crucial role in modulating growth factor receptor signaling.[1][5][6] N-glycans on receptors like the Epidermal Growth Factor Receptor (EGFR) can influence ligand binding, receptor dimerization, and subsequent downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[7][8]
References
- 1. Network Viewer for NDEx [ndexbio.org]
- 2. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Aldehyde and Ketone Labeling with AF 430 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 hydrazide is a bright, water-soluble fluorescent probe that enables the sensitive detection and quantification of aldehydes and ketones in biological samples. Its utility stems from the specific and efficient reaction between the hydrazide moiety and carbonyl groups, forming a stable hydrazone bond. This reaction is particularly valuable for labeling glycoproteins, where cis-diol groups on sugar residues can be selectively oxidized to generate aldehydes using sodium periodate (B1199274). Furthermore, this compound can be employed to detect lipid peroxidation, a key indicator of oxidative stress, by reacting with aldehydic byproducts. These application notes provide detailed protocols for the use of this compound in glycoprotein (B1211001) labeling and lipid peroxidation detection.
This compound Properties
AF 430 is a fluorescent dye with a unique spectral profile, absorbing light in the violet range and emitting in the green-yellow range of the spectrum. This characteristic makes it suitable for multicolor imaging applications. The hydrazide derivative allows for covalent labeling of molecules containing aldehyde or ketone functionalities.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2] |
| Molecular Weight | 517.52 g/mol | [3] |
| Solubility | Good in water, DMF, DMSO | [1] |
| Storage Conditions | -20°C in the dark, desiccated | [1] |
Application 1: Fluorescent Labeling of Glycoproteins
Glycoproteins play crucial roles in various biological processes, and their detection and characterization are of significant interest. The carbohydrate moieties of glycoproteins can be selectively targeted for labeling with this compound following a mild oxidation step.
Principle
The labeling strategy involves two main steps:
-
Oxidation: Vicinal diols present in the sugar residues (e.g., sialic acid) of the glycoprotein are oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[4][5]
-
Hydrazone Formation: The hydrazide group of this compound nucleophilically attacks the aldehyde groups, forming a stable covalent hydrazone bond.[1]
Experimental Workflow
Caption: Workflow for labeling glycoproteins with this compound.
Detailed Protocol: General Glycoprotein Labeling
This protocol is designed for the general labeling of carbohydrate moieties on a purified glycoprotein.
Materials:
-
Glycoprotein sample
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Oxidation:
-
Immediately before use, prepare a 20 mM solution of NaIO₄ in Oxidation Buffer.
-
Add the NaIO₄ solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.[5]
-
-
Quenching: Stop the oxidation by adding Quenching Solution to a final concentration of 10 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Labeling Buffer.
-
This compound Labeling:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to achieve a 10- to 20-fold molar excess of the dye over the protein.
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark.[5]
-
-
Final Purification: Remove unreacted this compound by gel filtration or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Detailed Protocol: Sialic Acid-Specific Labeling
This protocol allows for the selective labeling of sialic acid residues, which are often located at the termini of glycan chains.[4]
Materials: Same as the general protocol.
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Selective Periodate Oxidation:
-
Immediately before use, prepare a 20 mM solution of NaIO₄ in ice-cold Oxidation Buffer.
-
Add the NaIO₄ solution to the glycoprotein solution on ice to a final concentration of 1 mM.
-
Incubate the reaction for 15-30 minutes on ice in the dark.
-
-
Quenching and Purification: Follow steps 3 and 4 from the general protocol.
-
This compound Labeling and Purification: Follow steps 5 and 6 from the general protocol.
Table 2: Key Parameters for Glycoprotein Labeling
| Parameter | General Labeling | Sialic Acid-Specific Labeling |
| Oxidation | ||
| NaIO₄ Concentration | 10 mM | 1 mM |
| Temperature | Room Temperature | 0-4 °C (on ice) |
| Incubation Time | 30 minutes | 15-30 minutes |
| Labeling | ||
| This compound:Protein Molar Ratio | 10-20:1 | 10-20:1 |
| pH | 5.5 | 5.5 |
| Temperature | Room Temperature | Room Temperature |
| Incubation Time | 2 hours - overnight | 2 hours - overnight |
Application 2: Detection of Lipid Peroxidation
Lipid peroxidation is a hallmark of oxidative stress and is implicated in numerous disease pathologies. The process generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can be detected using this compound.[6][7]
Principle
This compound reacts with the aldehydic products of lipid peroxidation, resulting in a fluorescent signal that is proportional to the extent of lipid damage. This allows for the quantification of lipid peroxidation in various biological samples, including cell lysates and tissue homogenates.
Reaction Mechanism
Caption: Reaction of this compound with an aldehyde.
Detailed Protocol: Detection of Lipid Peroxidation in Cell Lysates
Materials:
-
Cell lysate or tissue homogenate
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
DMSO
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer. Determine the protein concentration of the samples.
-
Standard Curve Preparation: Prepare a standard curve of a known aldehyde (e.g., malondialdehyde) in the same buffer as the samples.
-
Labeling Reaction:
-
To each sample and standard, add this compound (from a 10 mM stock in DMSO) to a final concentration of 100-500 µM.
-
Incubate the reactions for 1-2 hours at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples and standards using a fluorometer or microplate reader with excitation at ~430 nm and emission at ~542 nm.
-
-
Quantification: Determine the concentration of aldehydes in the samples by interpolating their fluorescence values from the standard curve. Normalize the results to the protein concentration of each sample.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | Incomplete oxidation | Ensure NaIO₄ is fresh and used at the correct concentration and incubation time. |
| Suboptimal pH for labeling | The hydrazone formation is most efficient at a slightly acidic pH (5-6). | |
| Insufficient this compound | Increase the molar excess of the dye. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Ensure thorough purification after the labeling step (gel filtration or dialysis). |
| Protein Precipitation | High degree of labeling | Reduce the molar excess of this compound. |
| Protein instability | Perform labeling at a lower temperature (4°C). |
Conclusion
This compound is a versatile and sensitive fluorescent probe for the detection and quantification of aldehydes and ketones. The protocols provided herein offer robust methods for the fluorescent labeling of glycoproteins and the assessment of lipid peroxidation. By carefully controlling the reaction conditions, researchers can achieve specific and efficient labeling for a wide range of applications in cell biology, biochemistry, and drug development.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Utilization of fluorescent probes for the quantification and identification of subcellular proteomes and biological processes regulated by lipid peroxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AF 430 Hydrazide: Application Notes and Protocols for Neuronal Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 hydrazide is a fluorescent neuronal tracer characterized by its bright signal, high photostability, and low molecular weight. As a polar tracer, it is well-suited for outlining neuronal morphology and investigating neural circuits. Its fixable nature allows for long-term preservation of labeled tissues, making it a valuable tool for detailed anatomical studies. This compound can be introduced into neurons via microinjection or iontophoresis and is capable of both anterograde and retrograde transport along axons, enabling the mapping of neuronal projections.
Properties of this compound
This compound possesses several key properties that make it an effective neuronal tracer. It is a highly water-soluble and pH-insensitive dye, ensuring reliable performance under physiological conditions. Its fluorescence characteristics are well-suited for standard microscopy setups.
| Property | Value | Reference |
| Molecular Weight | 517.52 g/mol | [1] |
| Excitation Maximum | ~430 nm | [2][3] |
| Emission Maximum | ~542 nm | [2][3] |
| Photostability | High | [2] |
| pH Sensitivity | Insensitive in a broad pH range | [2] |
Experimental Protocols
I. Preparation of this compound Solution
A stock solution of this compound should be prepared for microinjection or iontophoresis.
Materials:
-
This compound
-
Internal solution (e.g., 0.1 M KCl or a specific intracellular solution for electrophysiological recording)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve this compound in the desired internal solution to a final concentration of 1-10 mM. A common starting concentration is 10 mM.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
Centrifuge the solution at >10,000 x g for 5-10 minutes to pellet any undissolved particles.
-
Carefully aspirate the supernatant for loading into micropipettes.
II. Neuronal Labeling by Microinjection
Microinjection is a reliable method for delivering the tracer into a single neuron.
Materials:
-
Prepared this compound solution
-
Micropipettes (borosilicate glass, pulled to a fine tip)
-
Micromanipulator
-
Microinjection pressure system
Procedure:
-
Backfill a micropipette with the this compound solution.
-
Mount the micropipette on the micromanipulator.
-
Under microscopic guidance, carefully approach and impale the target neuron with the micropipette.
-
Apply brief, positive pressure pulses to eject a small volume of the dye into the neuron. The amount injected can be monitored visually by the fluorescence.
-
After injection, slowly retract the micropipette.
-
Allow sufficient time for the tracer to transport along the neuronal processes. This can range from several hours to days, depending on the length of the projections being studied.
III. Neuronal Labeling by Iontophoresis
Iontophoresis uses an electrical current to eject the charged dye from the micropipette, offering precise control over the amount of tracer delivered.
Materials:
-
Prepared this compound solution
-
Micropipettes
-
Micromanipulator
-
Iontophoresis unit
Procedure:
-
Backfill a micropipette with the this compound solution.
-
Mount the micropipette on the micromanipulator.
-
Approach and impale the target neuron.
-
Monitor the filling of the neuron by fluorescence.
-
Once the desired fill is achieved, terminate the current and retract the micropipette.
-
Allow for tracer transport as described for microinjection.
IV. Tissue Fixation and Processing
Proper fixation is crucial for preserving the labeled neurons for subsequent imaging.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS) for cryoprotection
-
Vibratome or cryostat
Procedure:
-
Following the desired transport time, perfuse the animal transcardially with PBS, followed by 4% PFA in PBS.
-
Dissect the brain or tissue of interest and post-fix in 4% PFA for several hours to overnight at 4°C.
-
Cryoprotect the tissue by incubating in sucrose solutions of increasing concentration.
-
Section the tissue using a vibratome or cryostat at the desired thickness (e.g., 40-100 µm).
-
Mount the sections on glass slides for imaging.
Data Presentation
The following table summarizes key parameters for neuronal tracing with hydrazide dyes, which can be used as a starting point for optimizing experiments with this compound.
| Parameter | Microinjection | Iontophoresis |
| Dye Concentration | 1-10 mM in internal solution | 1-10 mM in internal solution |
| Pipette Tip Size | <1 µm | <1 µm |
| Delivery Method | Positive pressure pulses | Electrical current (polarity to be determined) |
| Injection Current | N/A | 1-5 nA (pulsed or continuous) |
| Transport Time | Hours to days | Hours to days |
Visualizations
Caption: Experimental workflow for neuronal tracing with this compound.
Caption: Logical relationships in the application of this compound as a neuronal tracer.
References
Troubleshooting & Optimization
Technical Support Center: AF 430 Hydrazide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or other issues with AF 430 hydrazide.
Troubleshooting Guide
This guide addresses common problems encountered during the labeling of glycoproteins and other biomolecules with this compound.
Question: Why is my labeling efficiency with this compound consistently low?
Answer: Low labeling efficiency can stem from several factors throughout the experimental workflow. A primary reason is often inefficient generation of aldehyde or ketone groups on the target biomolecule.[1][2] Another common issue is the use of inappropriate buffer conditions, which can hinder the hydrazone bond formation.[3]
To troubleshoot, consider the following:
-
Inefficient Oxidation: Ensure that the sodium periodate (B1199274) solution used for oxidizing cis-diols in glycoproteins is freshly prepared, as its activity diminishes over time.[4] The concentration of sodium periodate and the incubation time are critical; insufficient amounts or duration will result in fewer reactive aldehyde groups.[4][5] Conversely, over-oxidation can damage the protein.[4][5]
-
Suboptimal pH: The reaction of hydrazide with aldehydes is most efficient in a slightly acidic environment, typically between pH 4.0 and 6.0.[3][4] Using a buffer outside this range can significantly decrease labeling efficiency.
-
Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the hydrazide for reaction with the dye, reducing the efficiency of protein labeling.[6] It is crucial to dialyze the protein against a suitable buffer like PBS before starting the labeling process.[6]
-
Low Protein Concentration: Protein concentrations below 1-2 mg/mL may not label as efficiently.[6] If possible, concentrate your protein solution before labeling.
-
Dye-to-Protein Molar Ratio: An inappropriate molar ratio of this compound to your biomolecule can lead to under-labeling. It is advisable to perform a titration to determine the optimal ratio for your specific protein.[7]
Question: I observe little to no fluorescence from my labeled protein, even after purification. What could be the problem?
Answer: A lack of fluorescence does not always indicate a complete failure of the labeling reaction. One possible cause is fluorescence quenching due to an excessively high degree of labeling (DOL), where the fluorophores are too close to each other.[8] It's also possible that the fluorophore is situated in a microenvironment on the protein that quenches its fluorescence, for example, near aromatic amino acids.[8] Determining the DOL will help diagnose the issue.
Question: My labeled antibody has lost its ability to bind to its antigen. Why did this happen?
Answer: This issue often arises when the labeling process modifies amino acids within or near the antigen-binding site of the antibody.[8] While hydrazide chemistry typically targets glycosylation sites on the Fc region of antibodies, which is distant from the antigen-binding sites, harsh oxidation conditions could potentially damage critical residues.[2] To mitigate this, consider reducing the concentration of the oxidizing agent or the reaction time.
Question: My protein precipitates during the labeling reaction. What can I do to prevent this?
Answer: Protein precipitation during labeling can be caused by several factors, including:
-
High Degree of Labeling: Attaching too many hydrophobic dye molecules can reduce the solubility of the protein.[8] Try reducing the molar ratio of the dye to the protein.
-
Inappropriate Buffer Conditions: The pH and salt concentration of the buffer can affect protein stability. Ensure your protein is in a buffer in which it is known to be stable.
-
Protein Concentration: Very high protein concentrations can sometimes lead to aggregation and precipitation during labeling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound labeling reaction?
A1: The optimal pH for the reaction between a hydrazide and an aldehyde to form a hydrazone bond is slightly acidic, typically between 4.0 and 6.0.[3][4] A common choice is a 0.1 M sodium acetate (B1210297) buffer at pH 5.5.[2]
Q2: What are the spectral properties of AF 430?
A2: AF 430 has an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[1] Its fluorescence is generally photostable and not sensitive to pH changes over a broad range.[1]
Q3: Can I use this compound to label non-glycosylated proteins?
A3: Yes, but it requires the introduction of aldehyde or ketone groups onto the protein first. Carboxyl groups of aspartic and glutamic acids can be conjugated with hydrazides in the presence of an activating agent like carbodiimide (B86325) (EDAC).[1] Alternatively, enzymes can be used to convert cysteine residues to a formyl glycerol (B35011) group, which can then react with the hydrazide.[1]
Q4: How should I store my this compound and the labeled conjugate?
A4: this compound should be stored at -20°C in the dark and desiccated.[1] The labeled protein conjugate should be stored at 4°C, protected from light.[6] For long-term storage, it is recommended to add a stabilizing protein like BSA, aliquot the conjugate, and freeze at ≤–20°C.[6]
Q5: How do I remove unreacted this compound after the labeling reaction?
A5: Unreacted dye can be removed using size exclusion chromatography (gel filtration) or dialysis.[2][7]
Quantitative Data Summary
Table 1: Spectral Properties of AF 430
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [1] |
| Emission Maximum | 542 nm | [1] |
| Molar Extinction Coefficient | ~16,000 cm⁻¹M⁻¹ | [6][9] |
| Fluorescence Quantum Yield | 0.23 | [1] |
Table 2: Recommended Reaction Conditions for Glycoprotein (B1211001) Labeling
| Parameter | Recommended Value | Reference |
| Protein Concentration | 2-5 mg/mL | [2][6] |
| Oxidation Buffer | 0.1 M Sodium Acetate, pH 5.5 | [2] |
| Sodium Periodate Concentration | 20 mM | [2] |
| Oxidation Time | 5 minutes | [2] |
| Conjugation Buffer | 0.1 M Sodium Acetate, pH 5.5 | [2] |
| Conjugation Time | 2 hours at Room Temperature | [2] |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol is optimized for labeling glycoproteins such as antibodies.
1. Preparation of the Glycoprotein: a. Prepare a 5 mg/mL solution of the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5.[2] b. If the protein solution contains amine-containing buffers (e.g., Tris), dialyze it extensively against the sodium acetate buffer before proceeding.[6]
2. Oxidation of the Glycoprotein: a. Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.[2] b. Add an equal volume of the periodate solution to the protein solution (e.g., 1 mL of periodate solution to 1 mL of protein solution).[2] c. Mix gently and incubate for 5 minutes at room temperature in the dark.[2] d. Stop the reaction by desalting or dialyzing the oxidized protein against 0.1 M sodium acetate, pH 5.5.[2]
3. Conjugation with this compound: a. Prepare a 50 mM solution of this compound in DMSO.[2] b. Add the this compound solution to the oxidized protein solution. A common starting point is a 50-100 fold molar excess of the dye. c. Incubate the reaction for 2 hours at room temperature, protected from light.[2]
4. Purification of the Labeled Glycoprotein: a. Purify the labeled protein from unreacted dye using gel filtration (e.g., a Sephadex G-25 column) or extensive dialysis against a suitable buffer (e.g., PBS).[2] b. Store the purified conjugate at 4°C, protected from light.[6]
Visualizations
Caption: Workflow for labeling glycoproteins with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chem.uci.edu [chem.uci.edu]
How to improve AF 430 hydrazide signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using AF 430 hydrazide and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[1][2] Its hydrazide functional group is reactive towards aldehydes and ketones, making it suitable for labeling biomolecules containing these functional groups. A primary application is the labeling of glycoproteins, carbohydrates, and nucleic acids following periodate (B1199274) oxidation, which converts cis-diol groups into reactive aldehydes.[3] It can also be used to label proteins with carboxyl groups (aspartic and glutamic acids) in the presence of an activating agent like EDAC.[1]
Q2: What are the key spectral properties of AF 430?
AF 430 is a photostable dye with fluorescence that is largely insensitive to pH in a broad range.[1][4] It is one of the few fluorescent dyes that absorb light between 400 nm and 450 nm.[1][2]
| Property | Value |
| Excitation Maximum | ~430 nm |
| Emission Maximum | ~542 nm |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹[2] |
Q3: How should this compound be stored?
For long-term stability, this compound should be stored at -20°C in the dark and protected from moisture.[1][2] It can be transported at room temperature for up to three weeks.[1][2]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background or a weak signal can be common issues in fluorescence labeling experiments. This guide addresses specific problems you might encounter with this compound and provides steps to improve your signal-to-noise ratio.
Problem 1: High Background Fluorescence
High background can obscure your signal and make data interpretation difficult. Here are some common causes and solutions:
| Cause | Solution |
| Excess unbound dye | Increase the number and duration of washing steps after the labeling reaction. Use a high-quality, well-filtered buffer for washing. Consider using spin columns or dialysis for more efficient removal of unbound dye from labeled proteins. |
| Non-specific binding of the dye | Add a blocking agent to your incubation buffer, such as bovine serum albumin (BSA) or a commercially available blocking solution. Ensure that the blocking step is performed for a sufficient duration. |
| Autofluorescence from cells or tissue | Before labeling, treat your sample with a background quenching agent. If possible, acquire a pre-staining image of your sample to identify and potentially subtract the autofluorescence signal during image analysis. |
| Contaminated buffers or reagents | Prepare fresh buffers with high-purity water and reagents. Filter all solutions before use. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to several factors, from inefficient labeling to imaging issues.
| Cause | Solution |
| Inefficient periodate oxidation | Ensure the sodium periodate solution is fresh, as it is light-sensitive. Optimize the concentration of sodium periodate and the incubation time. Ensure the reaction is performed at the optimal pH (typically pH 4.5-5.5). |
| Inefficient labeling reaction | Optimize the concentration of this compound. While a higher concentration can increase labeling, it can also lead to higher background. Ensure the pH of the labeling buffer is optimal for the hydrazone reaction (typically pH 5.0-7.0). Increase the incubation time for the labeling reaction. |
| Degradation of the dye | Protect the dye from prolonged exposure to light. Store the dye as recommended (-20°C, desiccated). |
| Suboptimal imaging settings | Ensure you are using the correct excitation and emission filters for AF 430. Optimize the exposure time and gain settings on your microscope. Be aware that excessive exposure can lead to photobleaching. |
| Low abundance of the target molecule | If possible, increase the amount of starting material. Consider an amplification step in your protocol if applicable. |
Experimental Protocols
Protocol 1: General Glycoprotein Labeling with this compound
This protocol provides a general workflow for labeling glycoproteins on live cells or in solution.
1. Preparation of Solutions:
-
Oxidation Buffer: 0.1 M sodium acetate, pH 5.5.
-
Sodium Periodate Solution: Freshly prepare a 10-100 mM solution of sodium periodate in the oxidation buffer. Protect from light.
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0.
-
This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
2. Oxidation of Glycoproteins:
-
For cells in suspension, wash the cells with cold PBS. For purified glycoproteins, ensure they are in the oxidation buffer.
-
Resuspend the cells or dilute the protein in the oxidation buffer.
-
Add the sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes.
-
Wash the cells three times with PBS to remove excess periodate and glycerol. For purified proteins, use a desalting column.
3. Labeling with this compound:
-
Resuspend the oxidized cells or protein in the labeling buffer.
-
Add the this compound stock solution to a final concentration of 10-100 µM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unbound dye. For purified proteins, use a desalting column or dialysis.
4. Imaging:
-
Resuspend the labeled cells in an appropriate imaging medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).
Key Factors Influencing Signal-to-Noise Ratio
The following diagram illustrates the relationship between key experimental factors and their impact on the signal and noise components of your measurement.
References
AF 430 hydrazide photobleaching issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to AF 430 hydrazide, with a particular focus on photobleaching issues and prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye containing a hydrazide reactive group. It belongs to the coumarin (B35378) family of dyes.[1] Its spectral characteristics make it suitable for excitation with a 405 nm violet laser.[1]
| Property | Value |
| Excitation Maximum | 430 nm[2][3][4] |
| Emission Maximum | 542 nm[2][3][4] |
| Quantum Yield | 0.23 |
Q2: How does this compound react with target molecules?
The hydrazide group of this compound reacts with aldehyde and ketone groups to form a stable hydrazone bond.[2][4] This reaction is particularly useful for labeling glycoproteins, where the sugar moieties can be oxidized to create aldehyde groups.[2][4]
Q3: How photostable is this compound?
AF 430 is described by its manufacturer as a photostable dye.[1][2][4] As a member of the coumarin dye family, it generally exhibits moderate photostability.[5][6] The photostability of coumarin dyes is typically lower than that of rhodamine derivatives but can be significantly enhanced with the use of antifade reagents.[5][7]
Q4: What are the optimal storage conditions for this compound?
To ensure the longevity and performance of this compound, it should be stored at -20°C in the dark and protected from moisture.[2]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, from labeling to fluorescence imaging.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inefficient labeling reaction. | - Ensure the target molecule contains aldehyde or ketone groups. For glycoproteins, confirm successful oxidation of sugar moieties. - Optimize the pH of the labeling reaction (typically pH 5-7 for hydrazone formation). - Increase the concentration of this compound or the target molecule. - Extend the reaction time. |
| Low concentration of the labeled target. | - Concentrate the sample before imaging. | |
| Photobleaching has occurred. | - Minimize light exposure by reducing illumination intensity and exposure time.[8][9][10][11] - Use an appropriate antifade reagent in the mounting medium.[9][10][12] - Image the sample promptly after preparation. | |
| High Background Fluorescence | Excess, unbound this compound. | - Purify the labeled conjugate to remove unbound dye using techniques like dialysis or size-exclusion chromatography. |
| Autofluorescence from the sample or medium. | - Use a mounting medium with low autofluorescence. - Image a negative control (unlabeled sample) to assess the level of autofluorescence. | |
| Rapid Signal Fading (Photobleaching) | High illumination intensity. | - Reduce the power of the light source (laser or lamp).[8][9][10] - Use neutral density filters to decrease excitation light.[10] |
| Long exposure times. | - Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.[8][10] | |
| Absence of antifade protection. | - Mount the sample in a medium containing an antifade reagent such as VECTASHIELD® or ProLong™ Gold.[13][14] | |
| Presence of reactive oxygen species (ROS). | - De-gas buffers to minimize dissolved oxygen. - Add an oxygen scavenging system to the imaging medium for live-cell imaging.[8] |
Experimental Protocols
Protocol for Labeling Glycoproteins with this compound
This protocol provides a general guideline for the covalent labeling of glycoproteins. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Glycoprotein (B1211001) of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 100 mM sodium acetate, pH 5.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Labeling Buffer to a final concentration of 1-5 mg/mL. b. Prepare a fresh 10-20 mM solution of sodium meta-periodate in the Labeling Buffer. c. Add the periodate (B1199274) solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark. d. Remove the excess periodate by desalting the oxidized glycoprotein using a purification column equilibrated with Labeling Buffer.
-
Labeling with this compound: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is recommended. c. Incubate the reaction mixture for 2-4 hours at room temperature in the dark.
-
Purification of the Labeled Glycoprotein: a. Purify the AF 430-labeled glycoprotein from the unreacted dye using a purification column equilibrated with a suitable buffer (e.g., PBS). b. Monitor the fractions for protein absorbance (at 280 nm) and dye absorbance (at 430 nm) to collect the labeled protein.
-
Storage: a. Store the purified, labeled glycoprotein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Visualizations
Caption: Workflow for labeling glycoproteins with this compound.
Caption: Key strategies for preventing photobleaching.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biocompare.com [biocompare.com]
- 9. news-medical.net [news-medical.net]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. emsdiasum.com [emsdiasum.com]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting AF430 Hydrazide Staining
Welcome to the technical support center for AF430 hydrazide staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of AF430 hydrazide staining?
A1: AF430 hydrazide is a fluorescent dye containing a hydrazide group (-NH-NH2). This group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. In biological applications, this is often used to label glycoproteins. The sugar moieties (cis-diols) of glycoproteins are first oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄) to create aldehyde groups. The AF430 hydrazide then covalently attaches to these newly formed aldehydes, allowing for fluorescent visualization.
Q2: What is the optimal pH for the AF430 hydrazide reaction?
A2: The formation of a hydrazone bond is most efficient in a slightly acidic environment, typically with a pH between 4.5 and 6.0.[1][2] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the hydrazide.[1] However, a pH that is too low can protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.[3]
Q3: Can I use buffers containing primary amines, such as Tris?
A3: No, you should avoid buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane). These primary amines can compete with the hydrazide to react with the aldehyde groups on your target molecule, which will quench the labeling reaction.[4] A sodium acetate (B1210297) buffer is a commonly recommended alternative.[5][6]
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
If you are observing a faint signal or no signal at all, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Inefficient Oxidation | The generation of aldehyde groups is critical. Ensure your sodium periodate solution is fresh and has been protected from light. Optimize the concentration and incubation time for the oxidation step. See the experimental protocols below for recommended starting concentrations.[7][8] |
| Suboptimal pH for Ligation | The hydrazone formation reaction is pH-dependent. Ensure your reaction buffer is within the optimal pH range of 4.5-6.0.[1][2] |
| Low Reactivity of Target | Ketones are generally less reactive than aldehydes. If your target contains ketones, you may need to increase the reaction temperature or prolong the incubation time.[1] |
| Degraded AF430 Hydrazide | Ensure the AF430 hydrazide has been stored correctly, protected from light and moisture. Consider using a fresh vial of the dye. |
| Photobleaching | Fluorescent dyes can fade upon exposure to light. Minimize the exposure of your sample to light during and after staining. Use an anti-fade mounting medium for microscopy.[9] Alexa Fluor dyes are known for their photostability, but prolonged exposure to high-intensity light can still cause photobleaching.[4][10] |
| Insufficient Dye Concentration | Perform a titration experiment to determine the optimal concentration of AF430 hydrazide for your specific application. |
Problem 2: High Background Fluorescence
High background can obscure your specific signal. Here are common causes and how to address them.
| Potential Cause | Suggested Solution |
| Excess Unreacted Dye | Thorough washing after the staining step is crucial to remove any unbound AF430 hydrazide.[11] Consider using size-exclusion chromatography, dialysis, or spin columns for purification of labeled biomolecules in solution.[11] |
| Non-Specific Binding | The inherent hydrophobicity of some fluorescent dyes can lead to non-specific binding to proteins or membranes.[11] Include a blocking step in your protocol, using reagents like bovine serum albumin (BSA) or normal serum.[12] |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the dye. Using a mild detergent like Tween-20 in the wash buffer can also help. |
| Sample Autofluorescence | Some tissues and cells have endogenous molecules that fluoresce naturally.[11] To check for this, include an unstained control sample in your experiment. If autofluorescence is an issue, consider using a commercial autofluorescence quenching kit.[13] |
| Dye Aggregation | At high concentrations, cyanine-based dyes can form aggregates that may contribute to background signal.[11] Ensure the dye is fully dissolved and consider optimizing the concentration. |
Experimental Protocols
Below are generalized protocols for the key steps in AF430 hydrazide staining of glycoproteins. Optimization for your specific sample is recommended.
Protocol 1: Periodate Oxidation of Glycoproteins
This protocol is for generating aldehyde groups on sugar residues.
| Step | Procedure | Notes |
| 1. Glycoprotein (B1211001) Preparation | Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5). | Avoid buffers containing primary amines. |
| 2. Periodate Solution Preparation | Immediately before use, prepare a stock solution of sodium periodate (NaIO₄) in the oxidation buffer. | A typical stock concentration is 20-100 mM.[6][7] |
| 3. Oxidation Reaction | Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-20 mM.[7][8] Incubate for 20-60 minutes at room temperature in the dark.[6] | Protect the reaction from light. The optimal concentration and time may need to be determined empirically. For selective oxidation of sialic acids, use 1 mM NaIO₄ and incubate on ice for 30 minutes.[8] |
| 4. Quenching (Optional) | To stop the reaction, add a quenching reagent like ethylene (B1197577) glycol to a final concentration of 15 mM and incubate for 10 minutes.[11] | |
| 5. Purification | Remove excess periodate and byproducts by desalting, dialysis, or using a spin column equilibrated with the ligation buffer (e.g., 0.1 M sodium acetate, pH 5.5).[5] |
Protocol 2: AF430 Hydrazide Ligation
This protocol describes the reaction of the fluorescent dye with the oxidized glycoprotein.
| Step | Procedure | Notes |
| 1. Dye Preparation | Prepare a stock solution of AF430 hydrazide in an organic solvent like DMSO. | A typical stock concentration is around 50 mM.[5] |
| 2. Ligation Reaction | Add the AF430 hydrazide stock solution to the purified, oxidized glycoprotein solution. Incubate for 2 hours to overnight at room temperature in the dark.[8] | A molar excess of the hydrazide reagent over the glycoprotein is typically used. |
| 3. Purification | Remove unreacted AF430 hydrazide using size-exclusion chromatography, dialysis, or a spin column.[5][11] | This step is critical for reducing background fluorescence. |
Visualizing Key Processes
To further clarify the experimental steps and underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for AF430 hydrazide labeling of glycoproteins.
Caption: A decision tree for troubleshooting poor AF430 hydrazide staining.
Caption: Chemical reaction of hydrazide with an aldehyde to form a hydrazone.
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Alexa Fluor Brand Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 13. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
AF 430 hydrazide stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of AF 430 hydrazide in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this fluorescent probe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what is it used?
This compound is a fluorescent labeling reagent. It contains the AF 430 fluorophore, which has an excitation maximum around 430 nm and an emission maximum around 542 nm, and a hydrazide reactive group.[1][2][3] This hydrazide group efficiently reacts with aldehyde and ketone groups on other molecules, such as proteins, glycoproteins, and other biomolecules, to form a stable hydrazone linkage.[1] This process is particularly useful for labeling biomolecules in aqueous solutions.[1][4]
Q2: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in the dark and kept desiccated.[1][4][5] For short-term transport, it can be kept at room temperature for up to three weeks.[1][4][5] It is crucial to avoid prolonged exposure to light.[1][5]
Q3: How stable is the fluorescence of the AF 430 dye component?
The AF 430 fluorophore is known for its high photostability.[1] Its fluorescence is also stable across a broad pH range, typically from pH 4 to 10.[5][6][7]
Q4: What is the stability of the hydrazide group in aqueous solutions?
The hydrazide group can be susceptible to hydrolysis in aqueous solutions. The stability of hydrazide-containing compounds is generally pH-dependent, with increased stability observed closer to a neutral pH.[8][9] In contrast, hydrazine (B178648) and its derivatives can be unstable in the presence of oxygen, particularly under neutral or alkaline conditions, a process that can be catalyzed by metal ions like Cu(II).[10]
Q5: At what pH should I perform my labeling reaction with this compound?
The reaction of hydrazides with aldehydes and ketones to form hydrazones is most efficient in slightly acidic conditions, typically between pH 4.5 and 6.0. However, the stability of the resulting hydrazone bond increases as the pH approaches neutrality.[8] Therefore, a balance must be struck between reaction efficiency and conjugate stability. For many applications, a pH of 5.0 to 6.0 is a good starting point.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low labeling efficiency | Hydrolysis of this compound: The reagent may have degraded in aqueous solution before reacting with the target molecule. | Prepare the this compound solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. |
| Suboptimal pH of the reaction buffer: The pH may be too high or too low for efficient hydrazone formation. | Optimize the reaction pH. Perform small-scale pilot reactions at different pH values (e.g., 4.5, 5.0, 5.5, 6.0) to determine the optimal condition for your specific biomolecule. | |
| Presence of interfering substances: Primary amines in your buffer (e.g., Tris) can compete with the hydrazide for reaction with aldehydes/ketones. | Use a buffer that does not contain primary amines, such as MES or acetate (B1210297) buffer. | |
| Loss of fluorescent signal over time | Photobleaching: Excessive exposure to light can lead to the degradation of the fluorophore. | Minimize the exposure of your labeled sample to light. Use photoprotective agents if necessary. Store labeled samples in the dark. |
| Hydrolysis of the hydrazone bond: The linkage between the dye and the biomolecule may be unstable, especially at low pH. | After the labeling reaction, consider raising the pH of the solution to neutral (pH 7.0-7.5) for storage to improve the stability of the hydrazone bond.[8][9] | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of this compound or biomolecule. | Always prepare fresh solutions of this compound for each experiment. Accurately determine the concentration of your biomolecule before labeling. |
| Contamination with metal ions: Divalent metal ions, such as Cu(II), can catalyze the degradation of hydrazides.[10] | Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your reaction buffer. |
Quantitative Data Summary
Currently, specific quantitative data on the hydrolysis rate and half-life of this compound in aqueous solutions is limited in the public domain. However, based on studies of other hydrazide-based glycoconjugates, the following general stability trends can be expected:
| Parameter | Condition | Expected Stability Trend | Reference |
| pH | Acidic (pH 4.0 - 6.0) | Less stable, higher rate of hydrolysis | [8][9] |
| Neutral (pH 7.0) | More stable, lower rate of hydrolysis | [8][9] | |
| Temperature | Elevated Temperature | Increased rate of degradation | [11][12] |
| Oxygen | Presence of O₂ | Increased degradation, especially at neutral/alkaline pH | [10] |
| Metal Ions (e.g., Cu(II)) | Presence of Metal Ions | Catalyzes degradation | [10] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol describes the labeling of a glycoprotein (B1211001) that has been oxidized to generate aldehyde groups.
1. Materials:
-
This compound
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
Labeling Buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol)
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
2. Procedure:
-
Step 1: Generation of Aldehyde Groups (Oxidation of Glycoprotein)
-
Dissolve the glycoprotein in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
Quench the reaction by adding a quenching solution (e.g., glycerol (B35011) to a final concentration of 10-20 mM).
-
Remove excess periodate (B1199274) and byproducts by dialysis or size-exclusion chromatography against the Labeling Buffer.
-
-
Step 2: Preparation of this compound Solution
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO.
-
Dilute the stock solution with the Labeling Buffer to the desired final concentration.
-
-
Step 3: Labeling Reaction
-
Add the prepared this compound solution to the oxidized glycoprotein. A molar ratio of 10-50 moles of dye per mole of protein is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Step 4: Purification of the Labeled Protein
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the labeled protein.
-
-
Step 5: Characterization and Storage
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the AF 430 dye (at ~430 nm).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Visualizations
Caption: Experimental workflow for labeling a glycoprotein with this compound.
Caption: Reaction scheme for the formation of a hydrazone bond.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Bioproducts Magazine [bioprodmag.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. APDye Fluor 430 | Alexa Fluor 430 Equivalent | AF430 | AxisPharm [axispharm.com]
- 7. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Impact of buffer choice on AF 430 hydrazide conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for successful conjugation using AF430 hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for AF430 hydrazide conjugation?
AF430 hydrazide contains a hydrazide moiety (-NH-NH2) that reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[1][2] This reaction is a nucleophilic addition-elimination. The hydrazide is a potent nucleophile that attacks the electrophilic carbonyl carbon. The resulting intermediate then eliminates a water molecule to form the stable hydrazone linkage. This chemistry is highly chemoselective and can be performed in aqueous buffers, making it ideal for labeling biomolecules like glycoproteins.[1]
Q2: What are the target functional groups for AF430 hydrazide?
AF430 hydrazide primarily targets aldehyde and ketone groups. These can be naturally present in some molecules or, more commonly, introduced into biomolecules. A frequent application is the labeling of glycoproteins, where the cis-diol groups of sugar residues (like sialic acid) are oxidized using sodium periodate (B1199274) (NaIO₄) to create reactive aldehydes.[2][3]
Q3: What is the optimal pH for AF430 hydrazide conjugation?
The reaction between a hydrazide and an aldehyde is acid-catalyzed and the rate is pH-dependent.[4] The optimal pH for hydrazone formation is typically in the mildly acidic range, between pH 4.5 and 7.[2][5][6] At a lower pH, the carbonyl group is protonated, which increases its electrophilicity and accelerates the reaction. However, at a very low pH, the hydrazide itself can be protonated, reducing its nucleophilicity and slowing the reaction.[4] For most protein labeling applications, a buffer at pH 5.5 to 7 is a good starting point.[2]
Q4: What is the role of aniline (B41778) in the conjugation reaction?
Aniline acts as a nucleophilic catalyst that can significantly accelerate the rate of hydrazone formation.[5][7] It first reacts with the aldehyde to form a reactive Schiff base intermediate. This intermediate is more susceptible to attack by the hydrazide than the original aldehyde.[8] The use of aniline as a catalyst can lead to higher conjugation yields in shorter reaction times, especially at neutral pH.[7][9]
Troubleshooting Guide
Q1: Why is my conjugation efficiency low?
-
Suboptimal pH: The reaction is highly pH-dependent. Ensure your buffer is within the optimal range of pH 4.5-7.[2][5][6] Buffers like sodium acetate (B1210297) at pH 5.5 are commonly used.[10] Avoid amine-containing buffers like Tris or glycine, as they can compete with the hydrazide for reaction with the aldehyde.[6]
-
Inefficient Aldehyde Generation: If you are labeling a glycoprotein (B1211001), ensure the periodate oxidation step was successful. The concentration of sodium periodate and the reaction time may need to be optimized for your specific protein.[6]
-
Hydrazide Degradation: Hydrazides can be susceptible to oxidation.[4] Prepare the AF430 hydrazide solution fresh and protect it from prolonged exposure to light.[1]
-
Absence of Catalyst: At neutral pH, the reaction can be slow.[5] Consider adding a catalyst like aniline (typically 10-100 mM) to increase the reaction rate.[5][11]
-
Steric Hindrance: The accessibility of the aldehyde group on your target molecule can affect conjugation efficiency. If the carbonyl is sterically hindered, the reaction may be less efficient.
Q2: I'm observing high background fluorescence or non-specific labeling. What can I do?
-
Excess Unreacted Dye: The most common cause of high background is residual, unbound AF430 hydrazide. Ensure that the purification step after conjugation is thorough. Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for removing small, unreacted dye molecules.[12]
-
Non-Specific Binding: Cyanine dyes can sometimes bind non-specifically to proteins due to hydrophobic interactions.[12] Include sufficient washing steps and consider adding a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.05%) to your wash buffers to minimize non-specific binding.
-
Quenching the Oxidation Reaction: After periodate oxidation, it's crucial to quench the reaction to remove any excess periodate, which could potentially react with other components. This can be done by adding ethylene (B1197577) glycol.[12]
Data Presentation
Table 1: Key Properties of AF430 Hydrazide
| Property | Value | Reference |
| Excitation Maximum | ~430 nm | [1][13] |
| Emission Maximum | ~542 nm | [1][13] |
| Reactive Group | Hydrazide (-NHNH₂) | [1] |
| Target Group | Aldehydes & Ketones | [1] |
| pH Sensitivity | Fluorescence is stable over a broad pH range | [1] |
Table 2: Recommended Buffer Conditions for Hydrazide Conjugation
| Parameter | Recommended Range/Value | Rationale | Common Buffers |
| pH | 4.5 - 7.0 | Balances carbonyl activation and hydrazide nucleophilicity.[2][4] | Sodium Acetate, MES |
| Buffer Components | Non-amine based | Avoids competitive reactions with aldehydes.[6] | Phosphate, Acetate, MES |
| Catalyst (Optional) | 10-100 mM Aniline | Accelerates reaction rate, especially at neutral pH.[5] | N/A |
Experimental Protocols
Protocol 1: Generation of Aldehydes on Glycoproteins
This protocol describes the oxidation of sugar moieties on a glycoprotein using sodium periodate.
-
Buffer Exchange: Prepare the glycoprotein in an appropriate buffer. A commonly used buffer is 0.1 M Sodium Acetate, pH 5.5.[6] Ensure the protein concentration is suitable for your experiment (e.g., 5 mg/mL).[6]
-
Periodate Solution Preparation: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. A typical starting concentration is 20 mM.[6] Keep this solution protected from light.
-
Oxidation Reaction: Add the periodate solution to the glycoprotein solution. The final concentration of periodate may need optimization but a 1:1 volume ratio can be a starting point. Incubate the reaction on ice (0-4°C) in the dark for approximately 30 minutes.[6]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching agent like ethylene glycol to a final concentration of ~15 mM and incubate for 10 minutes at room temperature.[12]
-
Purification: Immediately remove the excess periodate and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with the chosen conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).[12] The oxidized glycoprotein is now ready for conjugation.
Protocol 2: AF430 Hydrazide Conjugation
-
Prepare AF430 Hydrazide: Dissolve the AF430 hydrazide powder in a high-quality anhydrous solvent like DMSO to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction: Add the AF430 hydrazide stock solution to the purified, oxidized glycoprotein solution from Protocol 1. The molar excess of the dye over the protein will need to be optimized for your specific application, but a 20 to 50-fold molar excess is a common starting point.
-
Catalyst Addition (Optional): If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.[12] Longer incubation times (e.g., overnight at 4°C) may be necessary in some cases.
-
Purification: After the incubation is complete, purify the AF430-labeled glycoprotein from unreacted dye and other reaction components. This is typically achieved using size-exclusion chromatography (desalting column) or extensive dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[12]
-
Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[6]
Visualizations
Caption: Workflow for labeling glycoproteins with AF430 hydrazide.
Caption: Aniline-catalyzed hydrazone bond formation mechanism.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jku.at [jku.at]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Preventing aggregation of AF 430 hydrazide conjugates
Technical Support Center: AF430 Hydrazide Conjugates
This guide provides troubleshooting and frequently asked questions for researchers encountering aggregation issues when creating antibody-dye conjugates with AF430 hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation when conjugating AF430 hydrazide to an antibody?
Aggregation during the conjugation of AF430 hydrazide to antibodies (or other glycoproteins) is often multifactorial. The most significant issue is the modification of the antibody's surface, which can increase its hydrophobicity.[1] Once hydrophobic dyes like AF430 are conjugated, they can create patches that attract hydrophobic areas on other antibodies, initiating the aggregation process.[1] Other contributing factors include unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents like DMSO to dissolve the dye, and a high degree of labeling (DOL).[1][2]
Q2: How does the Degree of Labeling (DOL) affect aggregation?
The Degree of Labeling (DOL) represents the molar ratio of dye molecules to antibody molecules. A high DOL is a critical factor that can lead to aggregation.[3] Over-labeling increases the hydrophobicity of the antibody surface and can alter its physicochemical properties, promoting self-association and precipitation.[1][3] For most antibodies, an ideal DOL is typically between 2 and 10, though the optimal value should be determined empirically for each specific conjugate.[4] A DOL greater than 1 means some proteins have at least two dyes attached, which can adversely affect protein function and stability.[5]
Q3: What are the optimal buffer conditions for the hydrazide conjugation reaction?
The hydrazide reaction, which forms a hydrazone bond with an aldehyde, occurs optimally at a pH between 5.0 and 7.0.[6] However, the initial step of creating aldehydes on the glycoprotein's carbohydrate moieties via periodate (B1199274) oxidation requires a slightly acidic pH, typically around 5.5.[7][8][9] Therefore, a two-buffer system or careful pH management is crucial. The stability of the antibody itself is paramount; the chosen pH must not coincide with the antibody's isoelectric point, where it has the least aqueous solubility.[1]
Q4: My conjugate appears soluble after purification but aggregates during storage. What can I do?
Post-purification aggregation is often due to long-term instability. To mitigate this, consider the following:
-
Storage Buffer Formulation : Supplement the storage buffer (e.g., PBS) with stabilizing excipients. Sugars like sucrose (B13894) and trehalose, or amino acids like arginine and proline, can help reduce hydrophobic interactions and prevent aggregation.[10][11]
-
Add Surfactants : Low concentrations of non-ionic surfactants, such as Polysorbate 20 (Tween-20) or Polysorbate 80, can prevent aggregation at air-water interfaces.[10]
-
Concentration : Store the conjugate at an optimal concentration. Sometimes, higher protein concentrations can paradoxically reduce aggregation due to a crowding effect, but this must be tested for each specific conjugate.[12]
-
Temperature : Store frozen in small aliquots to avoid repeated freeze-thaw cycles, which can destabilize the protein.[10]
Experimental Workflow & Protocols
The overall process involves preparing the antibody by creating aldehyde groups on its carbohydrate chains, followed by conjugation with AF430 hydrazide, and finally, purification.
Caption: Workflow for AF430 Hydrazide Antibody Conjugation.
Protocol 1: Glycoprotein Oxidation and AF430 Hydrazide Conjugation
This protocol provides a general guideline for conjugating AF430 hydrazide to the carbohydrate moieties of a typical IgG antibody.
Materials:
-
Antibody (Purified, in a buffer free of amines or other stabilizers)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene glycol
-
AF430 Hydrazide
-
Anhydrous DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation/Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Buffer Exchange: Dialyze or use a desalting column to exchange the antibody into Oxidation Buffer. Adjust the antibody concentration to 2-5 mg/mL.[8][9]
-
Oxidation:
-
Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.[8]
-
Purification of Oxidized Antibody: Immediately remove excess periodate and byproducts using a desalting column equilibrated with 0.1 M Sodium Acetate, pH 5.5.[8][9]
-
Conjugation:
-
Prepare a 10 mg/mL stock solution of AF430 hydrazide in anhydrous DMSO.[8]
-
Add the AF430 hydrazide solution to the purified, oxidized antibody. A 10- to 20-fold molar excess of dye to antibody is a common starting point.[8]
-
Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Final Purification: Remove unreacted AF430 hydrazide using a desalting or size-exclusion chromatography (SEC) column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[8]
Troubleshooting Guide
If you observe a precipitate, cloudiness, or poor results from SEC-HPLC analysis, use this guide to diagnose the issue.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 11. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
AF 430 hydrazide background fluorescence problems
Welcome to the technical support center for AF 430 hydrazide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent dye containing a hydrazide reactive group.[1] The AF 430 fluorophore is a coumarin (B35378) dye that excites at approximately 430 nm and emits at around 542 nm.[2][3] The hydrazide group efficiently reacts with aldehydes and ketones to form stable hydrazone bonds.[1] This makes it a valuable tool for labeling biomolecules that contain or can be modified to contain these functional groups, such as glycoproteins, after periodate (B1199274) oxidation of their sugar moieties.[4]
Q2: What are the spectral properties of this compound?
The spectral properties of the AF 430 fluorophore are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [5] |
| Emission Maximum | 542 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [5] |
| Stokes Shift | 112 nm | [3] |
Q3: What are the primary causes of high background fluorescence with this compound?
High background fluorescence when using this compound can arise from several sources:
-
Excess, unreacted dye: Residual, unbound this compound is a common cause of high background.
-
Non-specific binding: The dye may non-specifically adhere to cellular components or the substrate. As a coumarin-based dye, its fluorescence can be sensitive to the local environment, potentially leading to increased background in certain conditions.[6]
-
Autofluorescence: Endogenous fluorophores within the cells or tissue can emit in the same spectral range as AF 430.[7]
-
Suboptimal reaction conditions: Inefficient labeling can lead to a low signal-to-noise ratio, making the background appear more prominent.
-
Dye aggregation: While not specifically documented for this compound, fluorescent dyes can sometimes form aggregates, which may bind non-specifically and contribute to background fluorescence.[8]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your specific signal, leading to poor image quality and difficulty in data interpretation. Use the following decision tree to troubleshoot this issue.
Issue 2: Weak or No Specific Signal
A faint or absent signal can be equally frustrating. Here’s how to approach this problem.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Oxidation of Glycoproteins | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration (typically 1-10 mM) and incubation time (15-30 minutes at room temperature in the dark).[9] |
| Low Abundance of Target Molecules | Increase the amount of starting material if possible. Consider enrichment steps for your target molecule before labeling. |
| Suboptimal Labeling Reaction Conditions | Ensure the pH of the reaction buffer is optimal for hydrazone formation (typically pH 5.5-7.0). Optimize the this compound concentration and incubation time (typically 1-2 hours at room temperature).[4] |
| Photobleaching | Minimize the exposure of your sample to excitation light. Use an anti-fade mounting medium for imaging. AF 430 is generally photostable, but excessive exposure should be avoided.[3] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for AF 430 (Ex: ~430 nm, Em: ~542 nm).[2] |
| Quenching of Fluorescence | The fluorescence of coumarin dyes can be sensitive to the local environment.[6] Consider if components of your buffer or mounting medium could be quenching the signal. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with this compound
This protocol describes the generation of aldehydes on glycoproteins via periodate oxidation, followed by labeling with this compound.
Materials:
-
Glycoprotein (B1211001) sample (e.g., antibody) at 1-5 mg/mL
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 15 mM ethylene (B1197577) glycol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Oxidation:
-
Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).
-
Prepare a fresh solution of sodium meta-periodate in the same buffer (e.g., 20 mM).
-
Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Quenching (Optional but Recommended):
-
Add a quenching solution like ethylene glycol to a final concentration of 15 mM to stop the oxidation reaction.
-
Incubate for 10 minutes at room temperature.
-
-
Purification from Periodate:
-
Remove excess periodate and quenching reagent by passing the solution through a desalting or size-exclusion column equilibrated with 0.1 M sodium acetate buffer (pH 5.5).
-
-
Labeling:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used (e.g., 20-50 fold).
-
Incubate for 1-2 hours at room temperature in the dark.[4]
-
-
Final Purification:
-
Remove unreacted this compound by size-exclusion chromatography or dialysis.
-
Signaling Pathway and Reaction Mechanism
The reaction between this compound and an aldehyde-containing biomolecule is a nucleophilic addition-elimination reaction, resulting in a stable hydrazone linkage.
For further assistance, please consult the product's technical datasheet and relevant literature for your specific application.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
AF 430 Hydrazide Conjugate Purification: Technical Support Center
Welcome to the technical support center for AF 430 hydrazide conjugate purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of biomolecules labeled with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound conjugates?
A1: The most common methods for purifying fluorescent dye conjugates like those with this compound involve separating the larger labeled biomolecule from the smaller, unreacted dye.[1] Key techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[1][2][3] The larger conjugate will elute before the smaller, free this compound. This is a widely used technique for purifying labeled antibodies.[2][3]
-
Spin Columns and Plates: These are fast and convenient methods for removing non-conjugated dyes, biotin, and other small molecules.[4][5][6] They contain a resin that allows for high recovery of the protein conjugate while retaining the small molecule impurities.[4][6]
-
Dialysis: This technique involves the diffusion of small molecules like unconjugated dye across a semi-permeable membrane with a specific molecular weight cut-off (MWCO), while retaining the larger labeled biomolecule.[1]
Q2: How do I choose the right purification method for my this compound conjugate?
A2: The choice of purification method depends on several factors, including the scale of your experiment, the properties of your biomolecule, and the required purity.
| Method | Sample Volume | Speed | Purity | Considerations |
| Size Exclusion Chromatography (SEC) | Small to large | Moderate | High | Can result in sample dilution. |
| Spin Columns/Plates | Small to medium | Fast | Good | Convenient for processing multiple samples.[4][6] |
| Dialysis | Large | Slow | High | Requires large buffer volumes and multiple buffer changes.[1] |
Q3: Why is it important to remove unconjugated this compound?
A3: Removing excess, unreacted dye is crucial for several reasons:
-
Accurate Determination of Dye-to-Protein Ratio: The presence of free dye will lead to an overestimation of the degree of labeling (DOL).[4][5][6]
-
Reduced Background Noise: Unconjugated dye can bind non-specifically to cells or other components in downstream applications, leading to high background fluorescence and poor image quality.[4]
-
Improved Assay Sensitivity: By reducing background, the signal-to-noise ratio is improved, leading to more sensitive and reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound conjugate.
Problem 1: Low Recovery of the Labeled Conjugate
Possible Causes:
-
Non-specific binding to the purification matrix: The conjugate may be interacting with the column resin or membrane, leading to loss of product.
-
Precipitation of the conjugate: High degrees of labeling with hydrophobic dyes can lead to aggregation and precipitation of the protein.
-
Inappropriate column or membrane choice: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may not be suitable for your conjugate.
Solutions:
-
For SEC and Spin Columns:
-
For Dialysis:
-
Select a dialysis membrane with an appropriate MWCO to retain your conjugate while allowing the free dye to diffuse out.
-
-
General:
-
If precipitation is observed, consider reducing the molar excess of this compound in the labeling reaction to achieve a lower degree of labeling.[7]
-
Adding a stabilizing agent, such as bovine serum albumin (BSA), to the final conjugate solution may help prevent aggregation if the final concentration is low.[5]
-
Problem 2: Presence of Free Dye After Purification
Possible Causes:
-
Incomplete separation: The purification method may not be efficient enough to remove all the unconjugated dye.
-
Overloading the purification column: Exceeding the capacity of the spin column or SEC column can lead to co-elution of the free dye with the conjugate.
-
Insufficient dialysis time or buffer changes: For dialysis, inadequate time or infrequent buffer changes will result in incomplete removal of the free dye.
Solutions:
-
For SEC:
-
Ensure the column is adequately sized for your sample volume and provides sufficient resolution between the conjugate and the free dye.
-
-
For Spin Columns:
-
Follow the manufacturer's instructions regarding the maximum sample volume and protein amount.
-
For some dyes, a second pass through the column may be necessary.[5]
-
-
For Dialysis:
-
Increase the dialysis time and perform at least three to four buffer changes with a large volume of buffer.[1]
-
-
Monitoring the reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the conjugation reaction and confirm the presence of free dye before and after purification.[8][9]
Problem 3: Altered Biological Activity of the Conjugate
Possible Causes:
-
Denaturation during purification: Harsh buffer conditions or interaction with the purification matrix can lead to protein denaturation.
-
Modification of critical residues: The hydrazide conjugation reaction targets aldehydes, which are often introduced by oxidizing carbohydrate moieties on glycoproteins.[10] If the oxidation is not specific, it could potentially damage the protein.
Solutions:
-
Gentle Purification Methods: Size exclusion chromatography and dialysis are generally considered gentle purification methods that help maintain the biological activity of proteins.[11]
-
Optimize Labeling Conditions:
-
Carefully control the periodate (B1199274) oxidation step to ensure it is specific to the carbohydrate residues and does not damage the protein backbone.
-
The reaction of hydrazides with aldehydes to form a hydrazone bond occurs optimally at a pH of 5 to 7.[10]
-
Experimental Protocols
Protocol 1: Purification of this compound Labeled Antibody using a Spin Desalting Column
This protocol is adapted from standard procedures for removing unconjugated dye from protein solutions.[1][5]
Materials:
-
This compound labeled antibody reaction mixture.
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns).[4][6]
-
Equilibration buffer (e.g., PBS, pH 7.2-7.4).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation:
-
Remove the bottom closure of the spin column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.[1]
-
-
Resin Equilibration:
-
Place the column in a new collection tube.
-
Add 300 µL of equilibration buffer to the top of the resin bed.
-
Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.
-
Repeat the equilibration step 2-3 times.[1]
-
-
Sample Loading:
-
Place the column in a new, clean collection tube.
-
Carefully apply the reaction mixture containing the this compound labeled antibody to the center of the resin bed.
-
-
Purification:
-
Centrifuge the column for 2 minutes at 1,500 x g to collect the purified conjugate.[1]
-
-
Storage:
-
The purified conjugate is now in the collection tube. The unconjugated this compound is retained in the resin.
-
Store the labeled antibody protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[5]
-
Protocol 2: Monitoring Purification with Thin Layer Chromatography (TLC)
Materials:
-
TLC plate (e.g., silica (B1680970) gel).
-
Developing chamber.
-
Mobile phase (solvent system, e.g., a mixture of a polar and a non-polar solvent like ethyl acetate (B1210297) and hexanes).
-
Capillary tubes for spotting.
-
UV lamp for visualization.
Procedure:
-
Prepare the TLC Plate:
-
With a pencil, lightly draw a line about 1 cm from the bottom of the TLC plate.
-
Mark three spots on this line for the starting material (free this compound), the reaction mixture (before purification), and the purified conjugate.
-
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of each sample onto the corresponding mark on the baseline.
-
-
Develop the Plate:
-
Place a small amount of the mobile phase into the developing chamber.
-
Carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Cover the chamber and allow the solvent to move up the plate.
-
-
Visualize the Results:
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. The free this compound will travel up the plate, while the labeled conjugate will remain at or near the baseline. An effective purification will show a significant reduction or complete absence of the free dye spot in the lane corresponding to the purified conjugate.
-
Visualizations
Caption: Workflow for this compound Conjugation and Purification.
Caption: Troubleshooting Decision Tree for Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison: AF 430 Hydrazide vs. Alexa Fluor 488 Hydrazide for Fluorescent Labeling
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of the optimal fluorescent probe is a critical decision that directly influences experimental outcomes. Both AF 430 hydrazide and Alexa Fluor 488 hydrazide are popular choices for labeling biomolecules containing aldehyde or ketone groups, such as glycoproteins. This guide provides an objective, data-driven comparison of these two fluorophores to aid in making an informed decision for your specific application.
Performance at a Glance: A Quantitative Comparison
The intrinsic brightness and spectral characteristics of a fluorophore are paramount for sensitive and accurate detection. Below is a summary of the key quantitative data for this compound and the widely used Alexa Fluor 488 hydrazide.
| Property | This compound | Alexa Fluor 488 Hydrazide |
| Excitation Maximum (λex) | ~430 nm[1][2] | ~493-495 nm[3][4] |
| Emission Maximum (λem) | ~542 nm[1][5][6] | ~517-519 nm[3][4] |
| Molar Extinction Coefficient (ε) | ~15,955 cm⁻¹M⁻¹[1][2] | ~71,000 cm⁻¹M⁻¹[3] |
| Fluorescence Quantum Yield (Φ) | ~0.23[1][2] | ~0.92[7] |
| Molecular Weight | ~517.52 g/mol [1] | ~570.48 g/mol [3] |
| Brightness (ε x Φ) | ~3,670 | ~65,320 |
| pH Sensitivity | Insensitive over a broad pH range[1][2] | Insensitive from pH 4 to 10[3][4] |
| Photostability | Reported to be high[1][2][8] | Renowned for high photostability[4][7] |
| Solubility | Good in water, DMF, DMSO[1] | Water-soluble[3] |
Key Takeaway: Based on the molar extinction coefficient and quantum yield, Alexa Fluor 488 hydrazide is significantly brighter than this compound. While both dyes are reported to be photostable and pH-insensitive, the Alexa Fluor family of dyes is widely recognized for its exceptional brightness and photostability.[9]
Experimental Application: Labeling of Cell Surface Glycoproteins
A primary application for both this compound and Alexa Fluor 488 hydrazide is the covalent labeling of glycoproteins. This is typically achieved through a two-step process involving the oxidation of cis-diols in the sugar moieties to generate reactive aldehydes, followed by the reaction with the hydrazide group of the fluorescent dye to form a stable hydrazone bond.[9]
Experimental Workflow for Glycoprotein Labeling
Caption: Workflow for the fluorescent labeling of glycoproteins using hydrazide chemistry.
Detailed Experimental Protocol:
This protocol provides a general guideline for the labeling of glycoproteins on the cell surface. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured to approximately 80% confluency.
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching solution (e.g., 200 mM Sodium Sulfite or 10-20 mM glycerol)
-
This compound or Alexa Fluor 488 hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
Procedure:
-
Cell Preparation: For adherent cells, wash the cells twice with ice-cold PBS (pH 6.5). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS (pH 6.5).
-
Oxidation:
-
Immediately before use, prepare a fresh solution of sodium meta-periodate in cold PBS (pH 6.5) to a final concentration of 1-2 mM.
-
Incubate the cells with the periodate (B1199274) solution for 15-20 minutes on ice in the dark. This step oxidizes the cis-diol groups on sialic acid residues to form aldehyde groups.
-
-
Quenching:
-
Stop the oxidation reaction by adding the quenching solution and incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold PBS (pH 6.5) to remove any residual periodate and quenching solution.
-
-
Labeling:
-
Prepare a stock solution of the desired hydrazide dye (AF 430 or Alexa Fluor 488) in anhydrous DMSO.
-
Dilute the dye stock solution in the labeling buffer to the desired final concentration (typically in the low micromolar range).
-
Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light. The hydrazide group of the dye will react with the newly formed aldehyde groups on the glycoproteins to form a stable hydrazone linkage.
-
-
Final Washes and Imaging:
-
Wash the cells three to four times with PBS to remove any unbound dye.
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for either AF 430 (excitation ~430 nm, emission ~540 nm) or Alexa Fluor 488 (excitation ~495 nm, emission ~519 nm).
-
Chemical Reaction
The underlying chemical principle of this labeling strategy is the formation of a hydrazone from an aldehyde and a hydrazide.
Caption: Reaction of an aldehyde with a hydrazide to form a stable hydrazone linkage.
Concluding Remarks
Both this compound and Alexa Fluor 488 hydrazide are effective tools for the fluorescent labeling of biomolecules containing carbonyl groups. The choice between them will largely depend on the specific requirements of the experiment.
-
Alexa Fluor 488 hydrazide is the superior choice when maximum brightness and photostability are paramount. Its high quantum yield and extinction coefficient make it ideal for detecting low-abundance targets and for applications requiring long exposure times or intense illumination, such as super-resolution microscopy.
-
This compound offers a unique spectral profile , with an excitation in the violet-blue region of the spectrum. This can be advantageous in multicolor imaging experiments where spectral overlap with other commonly used fluorophores (like those excited by a 488 nm laser) needs to be minimized.
Ultimately, for novel applications or when pushing the limits of detection, it is recommended to empirically test both dyes in the specific experimental context to determine the optimal probe for achieving the desired results.
References
- 1. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membranes Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Fluorophore Photostability: AF 430 Hydrazide in Focus
For researchers, scientists, and professionals in drug development, the choice of a fluorescent probe is a critical decision that directly influences the quality and reliability of experimental data. Among the myriad of performance characteristics, photostability—a fluorophore's resistance to light-induced degradation—is paramount for applications requiring prolonged or high-intensity illumination, such as time-lapse live-cell imaging and quantitative microscopy. This guide provides an objective comparison of the photostability of AF 430 hydrazide against other commonly used fluorophores, supported by experimental data and detailed methodologies.
AF 430 is a coumarin-based dye known for its hydrophilic nature and good photostability.[1] Its fluorescence is notably stable across a broad pH range, making it a versatile tool for various biological applications.[1][2] This guide will delve into a comparative analysis of this compound's performance against established fluorophores like fluorescein (B123965) and rhodamine derivatives.
Quantitative Comparison of Fluorophore Properties
The selection of an appropriate fluorophore is a multi-parameter decision, balancing spectral properties with performance characteristics like photostability. Key metrics include the molar extinction coefficient (ε), which indicates how strongly a molecule absorbs light at a specific wavelength, the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed light into emitted fluorescence, and the photobleaching quantum yield (Φb), which is the probability of a molecule being irreversibly destroyed upon absorbing a photon. A lower photobleaching quantum yield signifies higher photostability.
| Fluorophore Family | Specific Probe Example | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Relative Photostability |
| Coumarin (B35378) | AF 430 | 430 | 542 | 0.23 [2][3] | Not Specified | High [1] |
| Coumarin | Coumarin 1 | Not Specified | Not Specified | Not Specified | 500[4] | Moderate |
| Coumarin | Coumarin 120 | Not Specified | Not Specified | Not Specified | 120[4] | Moderate |
| Xanthene (Fluorescein) | Fluorescein (FITC) | 494 | 518 | 0.92[5] | Not Specified (Generally High) | Low[5] |
| Xanthene (Rhodamine) | Rhodamine B | ~540-550 | ~560-580 | 0.31 (in water)[6] | 2.0[4] | Moderate |
| Xanthene (Rhodamine) | Rhodamine 6G (R6G) | Not Specified | Not Specified | Not Specified | 1.2[4] | Moderate |
| Xanthene (Rhodamine) | Tetramethylrhodamine (TMR) | Not Specified | Not Specified | Not Specified | 0.4[4] | High |
| Alexa Fluor (Sulfonated Rhodamine) | Alexa Fluor 488 | 495 | 519 | 0.92[5][7] | Not Specified (Generally Low) | High[5][8] |
Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents. The relative photostability of AF 430 is based on qualitative descriptions from manufacturers and scientific literature.[1]
Experimental Protocols for Photostability Measurement
To empirically assess and compare the photostability of fluorophores, a standardized experimental protocol is crucial. The following methodology outlines a common approach using fluorescence microscopy to determine the photobleaching rate.
Protocol: Measuring Photobleaching Rates
Objective: To quantify and compare the rate of fluorescence decay of different fluorescently labeled samples under continuous illumination.
Materials:
-
Fluorescently labeled samples (e.g., cells, proteins, or microspheres) for each fluorophore to be tested.
-
Microscope slides and coverslips.
-
Mounting medium (a non-antifade medium is recommended for intrinsic photostability measurements).
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or arc lamp).
-
Appropriate filter sets for each fluorophore.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Mount the fluorescently labeled samples onto microscope slides using the chosen mounting medium.
-
Ensure consistent sample preparation and labeling concentrations across all fluorophores to be compared.
-
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorophore being imaged.
-
Set the illumination intensity to a constant and reproducible level. This is critical for comparing different fluorophores.
-
Define a region of interest (ROI) that contains a representative portion of the fluorescent sample.
-
-
Image Acquisition:
-
Focus on the sample and acquire an initial image (time = 0).
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds). The total acquisition time should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[9]
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of fluorophore photostability.
Caption: Workflow for comparing fluorophore photostability.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
Validating AF 430 Hydrazide Labeling Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AF 430 hydrazide for glycoprotein (B1211001) labeling with alternative methods. We will delve into the experimental data, detailed protocols, and visual workflows to assist in making informed decisions for your research.
Performance Comparison of Glycoprotein Labeling Methods
The choice of a labeling method for glycoproteins is critical and depends on factors such as efficiency, specificity, and the experimental context. Here, we compare this compound with two common alternatives: fluorescently-labeled DBCO for copper-free click chemistry and reductive amination.
| Feature | This compound | Fluorescent DBCO (e.g., DBCO-AF488) | Reductive Amination |
| Reaction Chemistry | Hydrazone formation between hydrazide and an aldehyde | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Schiff base formation followed by reduction |
| Target Functional Group | Aldehyde (generated by oxidation of cis-diols in sugars) | Azide (metabolically incorporated into glycans) | Aldehyde (on reducing end of glycans) |
| Labeling Efficiency | High (~90% reaction yield for hydrazone formation) | High, with fast reaction kinetics | Lower (~10% reaction yield due to side reactions) |
| Specificity | High for oxidized glycoproteins | Very high due to bioorthogonal nature of the reaction | Moderate, can have side reactions with other carbonyls |
| Requirement forGlycan Modification | Yes (typically periodate (B1199274) oxidation) | Yes (metabolic incorporation of an azide-modified sugar) | No (targets the natural reducing end of glycans) |
| Typical Fluorophore | Alexa Fluor 430 | Various (e.g., Alexa Fluor 488, Cy3, Cy5) | Various (e.g., 2-aminobenzamide) |
| Brightness &Photostability | Good brightness and photostability | Excellent, with a wide range of bright and photostable dyes available | Varies depending on the chosen label |
Experimental Protocols
To ensure the validity of your glycoprotein labeling, it is crucial to perform control experiments and follow a well-defined protocol.
Protocol 1: this compound Labeling of Glycoproteins
This protocol describes the general steps for labeling glycoproteins using this compound after periodate oxidation.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M glycerol (B35011) or ethylene (B1197577) glycol
-
Desalting column (e.g., PD-10) or dialysis cassette
Procedure:
-
Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Periodate Oxidation:
-
Immediately before use, prepare a 20 mM stock solution of NaIO₄ in the Oxidation Buffer.
-
Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature in the dark.
-
-
Quenching: Stop the oxidation by adding the Quenching Solution to a final concentration of 10 mM and incubate for 5 minutes at room temperature.
-
Purification: Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with Labeling Buffer.
-
Hydrazide Labeling:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound solution to the oxidized glycoprotein solution. A 10- to 20-fold molar excess of the hydrazide is typically recommended.
-
Incubate for 2 hours to overnight at room temperature.
-
-
Final Purification: Remove unreacted this compound by gel filtration or dialysis.
Protocol 2: Control Experiments for Validating Specificity
Negative Control (No Oxidation):
-
Follow the entire labeling protocol (Protocol 1), but substitute the sodium periodate solution with an equal volume of Oxidation Buffer in the oxidation step.
-
Analyze the sample by SDS-PAGE and fluorescence imaging. The absence of a fluorescent signal in the glycoprotein band indicates that the this compound does not react non-specifically with the protein in the absence of periodate-generated aldehydes.
Positive Control (Known Glycoprotein):
-
Use a well-characterized glycoprotein with known glycosylation sites (e.g., ovalbumin, fetuin).
-
Perform the this compound labeling protocol as described in Protocol 1.
-
Analyze the labeled glycoprotein by SDS-PAGE and fluorescence imaging. A strong fluorescent signal at the expected molecular weight of the glycoprotein confirms that the labeling reaction is working efficiently.
-
For further validation, the labeled glycoprotein can be digested with a protease, and the resulting glycopeptides can be analyzed by mass spectrometry to confirm the site-specific labeling of the glycans.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for labeling glycoproteins with this compound.
Caption: Simplified N-linked glycoprotein biosynthesis and processing pathway.
A Head-to-Head Comparison of AF 430 Hydrazide and DyLight 488 for Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides a comprehensive comparison of two popular green-emitting fluorophores, AF 430 hydrazide and DyLight 488, focusing on their performance characteristics in microscopy applications.
This objective comparison delves into the key photophysical properties, labeling chemistries, and performance attributes of this compound and DyLight 488 to empower informed decisions in experimental design. While both dyes offer utility in the green spectrum, their distinct chemical structures and properties can significantly impact experimental outcomes, particularly in terms of signal brightness, photostability, and signal-to-noise ratio.
Quantitative Data Summary
A critical aspect of fluorophore selection is the quantitative assessment of their photophysical properties. The following table summarizes the key parameters for this compound and DyLight 488.
| Property | This compound | DyLight 488 |
| Excitation Maximum (λex) | 430 nm[1] | 493 nm[2] |
| Emission Maximum (λem) | 542 nm[1] | 518 nm[2] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | 70,000 cm⁻¹M⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.23 | "High" (Specific value not consistently reported)[3] |
| Calculated Brightness (ε x Φ) | 3,670 | Not available |
| Reactive Group | Hydrazide | Typically NHS Ester |
| Target Functional Group | Aldehydes and ketones[1] | Primary amines[4] |
| Reported Photostability | Photostable[1] | High photostability[5] |
| pH Sensitivity | Insensitive over a broad range[1] | Stable over pH 4-9[5] |
Performance Comparison
Brightness: The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While DyLight 488 possesses a significantly higher molar extinction coefficient, the lack of a consistently reported quantum yield makes a direct theoretical brightness comparison challenging. However, DyLight 488 is generally marketed as a high-performance, bright dye, often in the same class as the Alexa Fluor series.[6] AF 430, a coumarin-based dye, has a more moderate theoretical brightness based on its published specifications.
Photostability: Both dyes are reported to have good to high photostability, a crucial factor for imaging experiments that require prolonged or repeated exposure to excitation light.[1][5] DyLight dyes are specifically noted for their high resistance to photobleaching.[5] Coumarin dyes, the family to which AF 430 belongs, are generally considered to have moderate to good photostability.
Labeling Chemistry and Applications: The choice between this compound and DyLight 488 is fundamentally linked to the available functional groups on the target molecule.
-
This compound is designed to react with aldehydes and ketones. This makes it particularly well-suited for the labeling of glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups.[1] This provides a site-specific labeling strategy that can be advantageous for studying glycosylated proteins.
-
DyLight 488 is most commonly available as an N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins.[4] This is a widely used method for labeling antibodies and other proteins.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for labeling and for the quantitative assessment of key performance metrics.
Glycoprotein (B1211001) Labeling with this compound
This protocol outlines the general steps for labeling glycoproteins with this compound following periodate (B1199274) oxidation of the carbohydrate chains.
1. Oxidation of Glycoprotein:
- Prepare a solution of the glycoprotein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).
- Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution.
- Incubate the reaction in the dark, for example, for 30-60 minutes at room temperature.
- Quench the reaction by adding a quenching agent like ethylene (B1197577) glycol.
- Remove excess periodate and byproducts by dialysis or using a desalting column.
2. Hydrazide Labeling:
- Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution.
- Add the this compound stock solution to the oxidized glycoprotein solution.
- Incubate the reaction for a designated period, for instance, 1-2 hours at room temperature, protected from light.
3. Purification of the Labeled Glycoprotein:
- Remove unreacted dye by gel filtration (e.g., Sephadex G-25) or extensive dialysis.
Protein Labeling with DyLight 488 NHS Ester
This protocol describes the general procedure for labeling proteins with DyLight 488 NHS ester.
1. Protein Preparation:
- Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Buffers containing primary amines like Tris will compete with the labeling reaction.
- Ensure the protein solution is free of any stabilizers that contain primary amines.
2. Labeling Reaction:
- Dissolve the DyLight 488 NHS ester in a high-quality, anhydrous solvent such as DMSO immediately before use.
- Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized for the specific protein.
- Incubate the reaction for 1 hour at room temperature, protected from light.
3. Purification of the Labeled Protein:
- Separate the labeled protein from unreacted dye using a desalting column, spin column, or dialysis.
Measurement of Photostability
A common method to quantify photostability is to measure the rate of photobleaching under continuous illumination.
1. Sample Preparation:
- Prepare a sample of the fluorescently labeled specimen (e.g., cells stained with the labeled antibody or glycoprotein) on a microscope slide.
2. Image Acquisition:
- Using a fluorescence microscope, identify a region of interest (ROI) with clear fluorescent signal.
- Continuously illuminate the ROI with the appropriate excitation wavelength at a constant laser power.
- Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
3. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Normalize the intensity at each time point to the initial intensity.
- Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The half-life (t₁/₂) of the fluorophore can be determined from this curve.
Measurement of Signal-to-Noise Ratio (SNR)
The signal-to-noise ratio is a measure of the quality of the fluorescent signal relative to the background.
1. Image Acquisition:
- Acquire fluorescence images of the stained specimen.
- For each image, identify a region that contains the specific fluorescent signal and a background region that does not contain any specific staining.
2. Data Analysis:
- Measure the mean pixel intensity of the signal region (Signal).
- Measure the mean pixel intensity of the background region (Background).
- Measure the standard deviation of the pixel intensity in the background region (Noise).
- Calculate the SNR using the formula: SNR = (Signal - Background) / Noise .
Mandatory Visualizations
To further illustrate the experimental workflows and logical relationships, the following diagrams are provided.
Conclusion
Both this compound and DyLight 488 are valuable tools for fluorescence microscopy, each with its specific advantages. The choice between them will largely depend on the experimental goals and the nature of the target molecule.
-
This compound is the preferred choice for site-specific labeling of glycoproteins and other molecules containing carbohydrate moieties that can be oxidized to aldehydes. Its distinct spectral properties may also be advantageous in certain multi-color imaging experiments.
-
DyLight 488 , typically as an NHS ester, is a robust and bright fluorophore for the general labeling of proteins and other amine-containing molecules. Its high photostability makes it well-suited for demanding imaging applications that require long acquisition times.
For optimal results, it is recommended that researchers empirically test and compare the performance of these dyes in their specific experimental setup. Factors such as the labeling efficiency, background fluorescence, and the specific imaging modality can all influence the final image quality.
References
A Researcher's Guide to Cross-Reactivity Testing of AF 430 Hydrazide Conjugates
For researchers, scientists, and drug development professionals utilizing fluorescently labeled molecules, ensuring the specificity of these reagents is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of AF 430 hydrazide conjugates and their alternatives, with a focus on cross-reactivity testing. Detailed experimental protocols and supporting data are presented to aid in the selection and validation of fluorescent conjugates for your research needs.
Performance Comparison of Fluorescent Hydrazide Dyes
The choice of a fluorescent dye can significantly impact the outcome of an immunoassay. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescent light). A higher value for both of these parameters generally results in a brighter fluorescent conjugate, which can improve the signal-to-noise ratio in an assay and facilitate the detection of low-abundance targets.
| Feature | This compound | Alexa Fluor 430 Hydrazide | DyLight 430 Hydrazide |
| Excitation Maximum (nm) | 430 | 433 | Data not available |
| Emission Maximum (nm) | 542 | 541 | Data not available |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 15,955 | 16,000 | Data not available |
| Quantum Yield | 0.23 | Data not available | Data not available |
| Reactive Group | Hydrazide | Hydrazide | Hydrazide |
| Solubility | Good in water, DMF, DMSO | Good in water | Good in water |
Note: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the extinction coefficients of AF 430 and Alexa Fluor 430 are similar, the quantum yield for Alexa Fluor 430 hydrazide is not specified in the available resources, making a direct brightness comparison challenging.
Experimental Protocols for Cross-Reactivity Assessment
Cross-reactivity occurs when an antibody or its conjugate binds to an unintended target, leading to false-positive results. It is crucial to assess the cross-reactivity of any new fluorescent conjugate to ensure its specificity. The following are detailed protocols for assessing cross-reactivity using two common immunoassay techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Protocol 1: Indirect ELISA for Cross-Reactivity Testing
This protocol is designed to determine the specificity of a primary antibody conjugated to this compound by testing its binding against the target antigen and a panel of potentially cross-reactive antigens.
Materials:
-
96-well high-binding microplate
-
Target antigen and potential cross-reactive antigens
-
This compound-conjugated primary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Fluorescence microplate reader
Procedure:
-
Antigen Coating: Dilute the target antigen and each potential cross-reactive antigen to a final concentration of 1-10 µg/mL in coating buffer. Add 100 µL of each antigen solution to separate wells of the microplate. Incubate overnight at 4°C.
-
Washing: The next day, wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody in blocking buffer to its optimal working concentration. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove any unbound antibody.
-
Signal Detection: Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for AF 430 (e.g., Ex: 430 nm, Em: 542 nm).
-
Data Analysis: Compare the fluorescence signal from the wells coated with potential cross-reactive antigens to the signal from the well with the target antigen. A significantly lower signal in the cross-reactive antigen wells indicates high specificity of the antibody conjugate.
Protocol 2: Western Blotting for Cross-Reactivity Assessment
Western blotting can be used to assess the specificity of an this compound-conjugated antibody by visualizing its binding to proteins separated by size.
Materials:
-
Cell or tissue lysates containing the target protein and potentially cross-reactive proteins
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
This compound-conjugated primary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescent imaging system
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Load equal amounts of protein from each lysate into the wells of an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody in blocking buffer. Incubate the membrane with the diluted antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Signal Detection: Visualize the fluorescent signal on the membrane using a fluorescent imaging system capable of detecting the emission of AF 430.
-
Analysis: A specific antibody conjugate will show a single band at the expected molecular weight of the target protein. The presence of additional bands may indicate cross-reactivity with other proteins in the lysate.
Visualizing Key Processes
To further aid in understanding the experimental workflows and the biological context, the following diagrams have been generated.
A Researcher's Guide to Quantitative Analysis of AF 430 Hydrazide Labeling
For researchers, scientists, and drug development professionals, the precise quantitative analysis of fluorescent labeling is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of AF 430 hydrazide with other common fluorescent hydrazides, focusing on the quantitative aspects of bioconjugation. While direct side-by-side comparative studies are limited, this guide compiles available data on the individual characteristics of these dyes and outlines the experimental protocols necessary to conduct a thorough quantitative analysis in your own laboratory setting.
Introduction to Hydrazide Labeling
Hydrazide derivatives of fluorescent dyes are valuable tools for the specific labeling of biomolecules containing aldehyde or ketone groups. A common application is the labeling of glycoproteins, where the cis-diol groups of sugar residues are oxidized with sodium periodate (B1199274) to generate reactive aldehydes. These aldehydes then readily react with the hydrazide moiety of the dye to form a stable hydrazone bond.[1]
Comparative Analysis of Fluorescent Hydrazides
The selection of a fluorescent hydrazide depends on several factors, including the spectral properties of the dye, its labeling efficiency, and the stability of the resulting conjugate. This section provides a comparative overview of this compound and its common alternatives.
Spectral and Physicochemical Properties
A critical first step in selecting a fluorescent label is to match its excitation and emission spectra to the available instrumentation. The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~430[2] | ~542[2] | 15,955[3] | 0.23[3] |
| Alexa Fluor 488 Hydrazide | ~495[4] | ~519[4] | 71,000[4] | Not specified for hydrazide |
| Cy3 Hydrazide | ~555 | ~570 | 150,000 | 0.31 |
| DyLight 488 Hydrazide | ~493 | ~518 | 70,000 | Not specified for hydrazide |
Note: The molar extinction coefficient and quantum yield for some hydrazide derivatives are not always publicly available and can be influenced by the conjugation process.
Labeling Chemistry and Stability
This compound, like other fluorescent hydrazides, forms a hydrazone bond with carbonyl groups. An alternative chemistry involves the use of aminooxy-functionalized dyes, which react with aldehydes and ketones to form a more stable oxime linkage.[5] Experimental data indicates that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for hydrazones, making oxime linkages significantly more stable, particularly in aqueous environments.[6][7] This increased stability can be a crucial advantage for long-term studies or experiments involving harsh conditions.
Experimental Protocols for Quantitative Analysis
To objectively compare the performance of this compound with other fluorescent probes, a series of quantitative experiments should be performed. The following protocols provide a framework for this analysis.
Protocol 1: Glycoprotein (B1211001) Labeling with Fluorescent Hydrazides
This protocol describes the general procedure for labeling a glycoprotein, such as an antibody, with a fluorescent hydrazide.
Materials:
-
Glycoprotein (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate, pH 5.5, freshly prepared)
-
Fluorescent hydrazide (this compound, Alexa Fluor 488 hydrazide, etc.) stock solution (10-50 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M ethylene (B1197577) glycol)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Oxidation: Add a 10- to 20-fold molar excess of the sodium meta-periodate solution to the glycoprotein solution. Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching (Optional but Recommended): Add a quenching solution to consume unreacted periodate.
-
Purification: Remove excess periodate and byproducts by gel filtration or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Conjugation: Add a 10- to 50-fold molar excess of the fluorescent hydrazide stock solution to the oxidized glycoprotein solution. Incubate for 1-2 hours at room temperature. The optimal molar ratio should be determined empirically.
-
Purification: Remove unreacted fluorescent hydrazide by gel filtration or extensive dialysis.
Protocol 2: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for quantitative analysis. It can be determined spectrophotometrically.[8][9]
Procedure:
-
Measure the absorbance of the purified fluorescently labeled glycoprotein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length) where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm: [Protein] = (A₂₈₀ - (A_max * CF₂₈₀)) / (ε_protein * path length) where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).[10]
-
Calculate the DOL: DOL = [Dye] / [Protein]
An optimal DOL typically ranges from 2 to 10 for antibodies.[8][11] A low DOL can result in a weak signal, while a high DOL can lead to fluorescence quenching and potentially affect the biological activity of the protein.[11][12]
Protocol 3: Assessment of Labeling Efficiency
Labeling efficiency can be defined as the percentage of the initial amount of fluorescent hydrazide that is covalently attached to the target biomolecule.
Procedure:
-
Quantify the amount of fluorescent hydrazide in the purified conjugate using the DOL and the final protein concentration.
-
Calculate the initial amount of fluorescent hydrazide added to the reaction.
-
Labeling Efficiency (%) = (Amount of conjugated dye / Initial amount of dye) * 100
Protocol 4: Signal-to-Noise Ratio Determination in Imaging Applications
The signal-to-noise ratio (SNR) is a crucial metric for evaluating the performance of a fluorescent label in imaging applications.[13]
Procedure:
-
Prepare samples labeled with different fluorescent hydrazides at a similar DOL.
-
Image the samples under identical conditions (e.g., microscope settings, laser power, exposure time).
-
Measure the mean fluorescence intensity of the specifically labeled structure (Signal).
-
Measure the mean fluorescence intensity of a background region devoid of specific labeling (Noise).
-
Calculate the SNR: SNR = Signal / Noise
A higher SNR indicates better discrimination of the labeled target from the background.
Visualizing the Workflow and Chemical Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical reactions.
Caption: Experimental workflow for glycoprotein labeling and quantitative analysis.
Caption: Chemical reaction of hydrazone bond formation.
Conclusion
While this compound offers a unique spectral profile, a comprehensive quantitative analysis is essential to determine its suitability for a specific application. By systematically evaluating the Degree of Labeling, labeling efficiency, and signal-to-noise ratio in comparison to other fluorescent hydrazides such as Alexa Fluor 488 and Cy3, researchers can make an informed decision. Furthermore, for applications requiring exceptional conjugate stability, exploring aminooxy-functionalized dyes that form more robust oxime linkages is highly recommended. The protocols and frameworks provided in this guide will empower researchers to conduct their own objective comparisons and optimize their fluorescent labeling strategies for enhanced experimental success.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | DOR BioPharma, Inc. [dorbiopharma.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
- 10. benchchem.com [benchchem.com]
- 11. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Hydrazide vs. Amine-Reactive Dyes for Biomolecule Labeling
In the realm of biological research and drug development, the covalent labeling of biomolecules with fluorescent dyes is an indispensable tool. The choice of dye chemistry is critical and depends on the target biomolecule and the experimental goals. This guide provides a detailed, side-by-side comparison of two widely used classes of fluorescent probes: hydrazide and amine-reactive dyes. We will delve into their reaction mechanisms, target specificities, and experimental protocols, supported by data to aid researchers in selecting the optimal labeling strategy.
Chemical Reactivity and Specificity: A Tale of Two Chemistries
The fundamental difference between hydrazide and amine-reactive dyes lies in their target functional groups and reaction mechanisms. Amine-reactive dyes are designed to react with primary amines, while hydrazide dyes target carbonyl groups (aldehydes and ketones).
Amine-Reactive Dyes: These dyes typically feature N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, or other similar reactive groups.[1][2] They form stable amide or thiourea (B124793) bonds with the primary amino groups found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][3] This makes them a popular choice for labeling a wide range of proteins. However, since most proteins contain multiple lysine residues, this can lead to heterogeneous labeling and potential disruption of protein function if the modification occurs at an active site.
Hydrazide Dyes: In contrast, hydrazide dyes react specifically with aldehydes and ketones to form a hydrazone linkage.[4][5] While proteins do not naturally contain these functional groups, they can be introduced site-specifically. A common method involves the mild oxidation of cis-diols in the carbohydrate moieties of glycoproteins using sodium periodate (B1199274), which generates aldehyde groups.[4][5] This strategy is particularly advantageous for labeling antibodies (glycoproteins), as the carbohydrate chains are often located in the Fc region, away from the antigen-binding sites, thus preserving their function.[4]
Performance Comparison at a Glance
To facilitate a direct comparison, the table below summarizes the key characteristics of hydrazide and amine-reactive dyes.
| Feature | Hydrazide-Reactive Dyes | Amine-Reactive Dyes |
| Target Functional Group | Aldehydes and Ketones | Primary Amines |
| Target Biomolecules | Glycoproteins, polysaccharides, nucleic acids (after oxidation) | Proteins, peptides, amino-modified oligonucleotides |
| Reaction pH | Mildly acidic (pH 5.0-6.0)[5] | Mildly alkaline (pH 7.2-9.0)[1][6] |
| Bond Formed | Hydrazone | Amide or Thiourea |
| Bond Stability | Generally stable; can be reversible under acidic conditions[7] | Very stable[1][3] |
| Specificity | High, targets generated carbonyls | Lower, targets multiple lysine residues and N-terminus |
| Key Advantage | Site-specific labeling of glycoproteins, preserving protein function.[4] | Broad applicability for protein labeling. |
| Key Disadvantage | Requires an initial oxidation step to generate carbonyls. | Can lead to heterogeneous labeling and potential loss of protein function. |
| Common Reactive Groups | Hydrazide (-CONHNH2) | N-hydroxysuccinimidyl (NHS) ester, Isothiocyanate (ITC) |
Visualizing the Labeling Chemistries
To better understand the underlying chemical reactions, the following diagrams illustrate the labeling mechanisms for both hydrazide and amine-reactive dyes.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, generalized protocols for labeling glycoproteins with both hydrazide and amine-reactive dyes.
Glycoprotein Labeling with Hydrazide Dyes
This protocol involves a two-step process: oxidation of the carbohydrate moieties followed by conjugation with the hydrazide dye.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)[4]
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in acetate buffer)[4][5]
-
Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)[5]
-
Hydrazide dye dissolved in a compatible solvent (e.g., DMSO)[4]
-
Purification column (e.g., gel filtration)
Workflow:
Procedure:
-
Oxidation:
-
Prepare the glycoprotein solution at a concentration of 2-10 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[4][5]
-
Add freshly prepared sodium periodate solution to the glycoprotein solution and incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Quench the oxidation reaction by adding a quenching solution and incubating for 10-15 minutes.[5]
-
Remove excess periodate and quenching reagent by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.[4]
-
-
Conjugation:
-
Purification:
Protein Labeling with Amine-Reactive Dyes
This protocol outlines the direct labeling of proteins via their primary amines.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-9.0)[1][2]
-
Amine-reactive dye (e.g., NHS ester) dissolved in a compatible solvent (e.g., DMSO or DMF)[1][2]
-
Quenching solution (optional, e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)[1][2]
-
Purification column (e.g., gel filtration)
Workflow:
Procedure:
-
Preparation:
-
Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer, pH 8.3-9.0, at a concentration of at least 2 mg/mL for optimal results.[1][2] Buffers containing primary amines such as Tris must be avoided.[6]
-
Immediately before use, dissolve the amine-reactive dye in high-quality anhydrous DMSO or DMF.[1][2]
-
-
Conjugation:
-
While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1 and should be optimized.[2]
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.[1][2]
-
(Optional) The reaction can be stopped by adding a quenching solution and incubating for another hour.[1]
-
-
Purification:
Conclusion: Making the Right Choice
The selection between hydrazide and amine-reactive dyes is contingent on the specific application and the nature of the biomolecule to be labeled. For site-specific labeling of glycoproteins, particularly antibodies, where preserving biological activity is paramount, hydrazide dyes offer a clear advantage. The ability to target the carbohydrate moieties ensures that the antigen-binding sites remain unmodified.[4]
On the other hand, for general protein labeling where site-specificity is less critical, or when dealing with non-glycosylated proteins, amine-reactive dyes provide a straightforward and effective solution. Their broad reactivity with primary amines makes them a versatile tool for a wide array of applications.[1] However, researchers must be mindful of the potential for heterogeneous labeling and its impact on protein function.
By understanding the distinct chemistries, advantages, and experimental considerations of both hydrazide and amine-reactive dyes, researchers can make an informed decision to achieve optimal results in their labeling experiments.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
Evaluating the Brightness of AF 430 Hydrazide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging bioconjugation, the selection of a fluorescent label is a critical decision that directly impacts experimental sensitivity and data quality. AF 430 hydrazide has emerged as a viable option for labeling biomolecules, particularly glycoproteins and antibodies, through the reaction with aldehyde or ketone groups. This guide provides an objective comparison of this compound with other commonly used fluorescent hydrazides, supported by spectral data and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.
Quantitative Comparison of Key Photophysical Properties
The brightness of a fluorophore is a function of its molar extinction coefficient (how well it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). While the intrinsic properties of the dye are important, the final brightness of a bioconjugate also depends on the degree of labeling and potential quenching effects upon conjugation. The following table summarizes the key spectral properties of AF 430 and two common alternatives, Alexa Fluor 488 and Cy3.
| Property | AF 430 | Alexa Fluor 488 | Cy3 |
| Excitation Maximum (nm) | 430[1][2][] | 493 - 496 | 555[4] |
| Emission Maximum (nm) | 542[1][2][] | 519 | 570[4] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~16,000[1] | 71,000 - 73,000 | 150,000[4] |
| Quantum Yield (Φ) | 0.23[1] | 0.92[5][6] | 0.31[4] |
| Calculated Brightness (ε x Φ) | ~3,680 | ~65,320 - 67,160 | 46,500 |
| Reactive Group | Hydrazide | Hydrazide | Hydrazide |
Note: The calculated brightness is a theoretical value based on the properties of the free dye. The actual brightness of the conjugate can be influenced by the degree of labeling and environmental factors.
Experimental Protocols
Accurate and reproducible comparison of fluorescent conjugates requires standardized experimental procedures. Below are detailed protocols for antibody conjugation and the evaluation of conjugate brightness and photostability.
Protocol 1: Site-Specific Antibody Conjugation via Hydrazide Chemistry
This protocol details the site-specific labeling of an antibody by first oxidizing the carbohydrate moieties in the Fc region to create aldehyde groups, followed by reaction with a fluorescent hydrazide.
Materials:
-
Antibody of interest (e.g., IgG) in a buffer free of amines (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
Ethylene (B1197577) glycol
-
Fluorescent hydrazide (AF 430, Alexa Fluor 488, or Cy3) dissolved in DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against the Reaction Buffer to remove any interfering substances.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Oxidation of Antibody:
-
Prepare a fresh 100 mM solution of sodium meta-periodate in Reaction Buffer.
-
Add the periodate (B1199274) solution to the antibody solution to a final concentration of 10-20 mM.
-
Incubate the reaction for 30-60 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes.
-
-
Purification of Oxidized Antibody:
-
Immediately purify the oxidized antibody using a desalting column equilibrated with the Reaction Buffer to remove excess periodate and byproducts.
-
-
Conjugation Reaction:
-
Prepare a 10 mg/mL stock solution of the fluorescent hydrazide in anhydrous DMSO.
-
Add the fluorescent hydrazide solution to the purified oxidized antibody at a molar ratio of 50-100 moles of hydrazide per mole of antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4).
-
Collect the first colored fraction, which contains the antibody-dye conjugate.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.
-
Protocol 2: Comparative Measurement of Conjugate Brightness
Procedure:
-
Prepare serial dilutions of each antibody-dye conjugate with a known degree of labeling in PBS.
-
Measure the fluorescence intensity of each dilution using a fluorometer or a fluorescence plate reader with appropriate excitation and emission wavelengths for each dye.
-
Plot the fluorescence intensity versus the concentration of the conjugate.
-
The slope of the linear portion of the curve is proportional to the brightness of the conjugate.
Protocol 3: Photostability Assessment
Procedure:
-
Prepare a sample of each antibody-dye conjugate at a similar concentration on a microscope slide.
-
Continuously illuminate the sample using the excitation light source of a fluorescence microscope.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of several minutes.
-
Measure the mean fluorescence intensity of a defined region of interest in each image using image analysis software.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the conjugate.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for site-specific antibody labeling with fluorescent hydrazides.
Caption: Factors influencing the final brightness of a fluorescent antibody conjugate.
Conclusion
The selection of a fluorescent hydrazide for bioconjugation should be based on a careful evaluation of its photophysical properties and its performance in the intended application. While this compound offers a unique spectral profile, alternatives like Alexa Fluor 488 and Cy3 hydrazide exhibit significantly higher theoretical brightness. For applications requiring maximal sensitivity, Alexa Fluor 488 hydrazide appears to be a superior choice based on its high quantum yield. However, the optimal dye will ultimately depend on the specific experimental conditions, including the available excitation sources and filter sets, and the required photostability. Researchers are encouraged to perform their own in-house comparisons using the protocols provided to determine the most suitable fluorescent hydrazide for their specific needs.
References
A Head-to-Head Comparison: AF 430 Hydrazide vs. Enzymatic Labeling Methods
For researchers, scientists, and drug development professionals seeking to conjugate antibodies and other proteins with fluorescent labels, the choice of labeling methodology is critical. This guide provides an objective comparison of a prominent chemical labeling reagent, AF 430 hydrazide, against site-specific enzymatic labeling techniques. We will delve into the underlying chemistry, present quantitative performance data, and provide detailed experimental protocols to inform your selection process.
The development of precisely labeled biologics, particularly antibody-drug conjugates (ADCs), hinges on the ability to control the location and stoichiometry of conjugation. While traditional chemical methods often result in heterogeneous mixtures, the chemo-enzymatic use of reagents like this compound and fully enzymatic approaches offer pathways to greater homogeneity and preserved protein function.
At a Glance: Key Differences
| Feature | This compound Labeling (Chemo-enzymatic) | Enzymatic Labeling (e.g., Sortase A, FGE) |
| Specificity | Site-specific at introduced aldehyde groups | Highly site-specific at enzyme recognition motifs |
| Mechanism | Chemical reaction (hydrazone bond formation) | Enzyme-catalyzed bond formation |
| Requirement | Generation of aldehyde groups on the protein | Genetic introduction of a recognition sequence |
| Versatility | Can label various biomolecules with aldehydes | Specific to proteins engineered with the tag |
| Homogeneity | High, dependent on aldehyde generation | Very high, defined by the number of tags |
| Bond Stability | Hydrazone bond can be reversible, pH-sensitive | Stable peptide or isopeptide bond |
Performance Data: A Quantitative Comparison
The following table summarizes key performance indicators for this compound labeling (following enzymatic aldehyde generation) and common enzymatic labeling methods.
| Parameter | This compound (via FGE) | Sortase A-mediated Labeling | Transglutaminase-mediated Labeling |
| Typical Yield | >90% (FGE conversion) | ~50-90%[1] | High, can achieve DAR of 2.0[2] |
| Reaction Time | FGE conversion: hours to overnight; Hydrazide ligation: 2-4 hours | < 3 hours to 24 hours[1][3][4] | Overnight (~16 hours)[5] |
| Drug-to-Antibody Ratio (DAR) | Controllable, dependent on number of aldehyde tags | Precisely controlled (e.g., DAR of 2 or 4)[6] | Homogeneous, typically DAR of 2[2] |
| Key Reagents | FGE enzyme, this compound | Sortase A enzyme, (Gly)n-label | Transglutaminase, amine-containing label |
| Stability of Linkage | Hydrazone bond susceptible to hydrolysis, especially at acidic pH[7][8] | Stable amide bond | Stable isopeptide bond |
Experimental Workflows
Visualizing the experimental process is crucial for understanding the practical differences between these labeling strategies.
Detailed Experimental Protocols
Protocol 1: this compound Labeling via FGE-Generated Aldehyde Tag
This protocol is a two-step chemo-enzymatic method. The first step involves the enzymatic conversion of a cysteine residue within a specific tag to a formylglycine (fGly) residue, which contains a reactive aldehyde group.[9][10] The second step is the chemical conjugation of this compound to this aldehyde.
Materials:
-
Antibody containing a C-terminal or internal LCTPSR or other FGE recognition sequence.
-
Formylglycine-Generating Enzyme (FGE).
-
This compound.
-
Reaction Buffer 1 (FGE reaction): 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM CuSO4.
-
Reaction Buffer 2 (Hydrazide ligation): 100 mM Sodium Phosphate, pH 6.0.[11]
-
Purification column (e.g., size-exclusion or hydrophobic interaction chromatography).
Procedure:
Step 1: Aldehyde Generation
-
Dissolve the tagged antibody in Reaction Buffer 1 to a final concentration of 1-5 mg/mL.
-
Add FGE to the antibody solution. The optimal antibody-to-enzyme molar ratio should be determined empirically but can start at 20:1.
-
Incubate the reaction mixture at 30°C for 16-24 hours with gentle agitation.
-
Monitor the conversion of the cysteine to formylglycine using LC-MS.
-
Purify the aldehyde-tagged antibody from the FGE and other reaction components using an appropriate chromatography method, exchanging the buffer to Reaction Buffer 2.
Step 2: this compound Conjugation
-
Dissolve this compound in DMSO to prepare a stock solution.
-
Add the this compound stock solution to the purified aldehyde-tagged antibody solution. A 10 to 20-fold molar excess of the hydrazide is typically used.
-
Incubate the reaction mixture at 37°C for 2-4 hours.[11]
-
Monitor the reaction progress by LC-MS.
-
Purify the AF 430-labeled antibody from excess hydrazide and other reaction components using size-exclusion chromatography.
-
Characterize the final conjugate, including determining the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy or mass spectrometry.[][13][14]
Protocol 2: Sortase A-Mediated Labeling
This protocol describes the site-specific labeling of an antibody engineered with a C-terminal Sortase A recognition motif (e.g., LPETG) with a fluorescent probe containing an N-terminal oligo-glycine sequence.[3][6][15]
Materials:
-
Antibody with a C-terminal LPETG tag.
-
Sortase A (highly active mutant recommended).
-
Labeling probe with an N-terminal GGG sequence (e.g., GGG-AF 430).
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5.
-
Purification system (e.g., Ni-NTA affinity chromatography if the unreacted antibody has a His-tag, followed by size-exclusion chromatography).
Procedure:
-
Dissolve the LPETG-tagged antibody and the GGG-AF 430 probe in the Sortase Reaction Buffer. Typical concentrations are 10-50 µM for the antibody and a 5 to 30-fold molar excess for the probe.[16]
-
Add Sortase A to the mixture to a final concentration of 20-150 µM.[16] The optimal ratio of antibody:probe:enzyme should be determined empirically.
-
Incubate the reaction at room temperature or 37°C for 1-5 hours.[16] Monitor the progress of the ligation by SDS-PAGE or LC-MS. A successful reaction will show a shift in the molecular weight of the antibody heavy or light chain.
-
Stop the reaction by adding EDTA to chelate the Ca2+.
-
Purify the labeled antibody from the Sortase A enzyme, unreacted probe, and unconjugated antibody. If the original antibody has a His-tag that is cleaved off during the reaction, Ni-NTA chromatography can be an effective first purification step.
-
Perform a final polishing step using size-exclusion chromatography to remove any remaining impurities and for buffer exchange.
-
Characterize the final conjugate for purity, identity, and DAR.
Signaling Pathways and Logical Relationships
The choice between this compound and enzymatic labeling is often dictated by the desired outcome and the experimental context. The following diagram illustrates the decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific N-terminal labeling of proteins using sortase-mediated reactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency | PLOS One [journals.plos.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 13. lcms.cz [lcms.cz]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. dspace.mit.edu [dspace.mit.edu]
Safety Operating Guide
Proper Disposal of AF 430 Hydrazide: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of AF 430 hydrazide, a fluorescent dye derivative, is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for its disposal, based on established safety protocols for hazardous chemical waste. Due to its hydrazide component, this compound requires careful handling as it may possess toxic properties and pose a risk to aquatic life.
Summary of Hazards and Handling
Key safety precautions include:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes.
-
Avoid releasing the chemical into the environment.
Quantitative Data on Related Compounds
To provide context on the potential hazards, the following table summarizes data for hydrazine, a related compound.
| Property | Value | Reference |
| Chemical Identity | Hydrazine, aqueous solution | |
| Primary Hazards | Toxic, Corrosive, Environmental Hazard | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound waste:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and solutions, in a designated and compatible hazardous waste container.
-
The container must be in good condition, made of a material that will not react with the waste, and have a secure, leak-proof screw-on cap.[1]
-
Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[2][3]
-
-
Container Labeling:
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[2][5]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]
-
-
Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste (P-listed), triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[5] While it is unconfirmed if this compound is P-listed, it is best practice to follow this procedure due to the hazards of hydrazides.
-
After triple rinsing, deface or remove the original label before disposing of the container as regular laboratory glass or plastic waste.[5][7]
-
Experimental Protocol Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling and disposing of hazardous chemical waste. Specific experimental protocols for the use of this compound in labeling reactions can be found on the websites of various suppliers. These protocols typically involve reacting the hydrazide with aldehydes or ketones on biomolecules in an aqueous buffer. Waste generated from these experiments should be disposed of following the steps detailed in this guide.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling AF 430 hydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling AF 430 hydrazide. The following procedures are based on established safety protocols for handling hydrazide compounds and fluorescent dyes. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are derived from information on similar chemicals.
Immediate Safety Information
This compound is a fluorescent dye containing a hydrazide group. Hydrazide compounds are known to have potential health risks. Hydrazine, a related compound, is considered toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It can cause severe burns to the skin and eyes.[1][2][3] Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing.[4] Seek immediate medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support.[5] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention immediately.[5]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][7] Always consult the glove manufacturer's resistance chart. |
| Eyes | Safety goggles and face shield | Use splash-proof goggles.[1][3] A face shield is necessary when there is a risk of splashing.[1][3] |
| Body | Flame-resistant lab coat | A fully buttoned, flame-resistant lab coat should be worn over personal clothing.[1] |
| Respiratory | Respirator (as needed) | Use in a well-ventilated area or a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][7] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1]
-
Engineering Controls: All handling of this compound powder and solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: To weigh the powdered dye, use a balance inside the fume hood.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the dye to avoid splashing. This compound is soluble in DMF, DMSO, and water.[8]
-
Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.
Storage Protocol:
-
Temperature: Store at -20°C in the dark for long-term stability (up to 24 months).[8]
-
Transportation: Can be transported at room temperature for up to three weeks.[8]
-
Light and Moisture: Avoid prolonged exposure to light and keep desiccated.[8]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Chemical Waste: All solutions and unused solid this compound should be collected as hazardous chemical waste.[9][10]
-
Contaminated Materials: Dispose of all contaminated items, such as pipette tips, gloves, and bench paper, in a designated hazardous waste container.[10]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.[11]
Disposal Procedure:
-
Collect all waste in compatible, sealed containers.
-
Store the waste containers in a designated satellite accumulation area.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[3]
-
Do not pour this compound waste down the drain.[11]
Experimental Workflow: Protein Labeling with this compound
The following diagram illustrates a typical workflow for labeling a glycosylated protein with this compound.
Caption: Protein labeling workflow with this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 6. biotium.com [biotium.com]
- 7. arxada.com [arxada.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
